Product packaging for Hydroxypropyl-gamma-cyclodextrin(Cat. No.:)

Hydroxypropyl-gamma-cyclodextrin

Cat. No.: B1225591
M. Wt: 1587.5 g/mol
InChI Key: SYRUEUHBRJCPED-HWJMFGMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Cyclodextrin (B1172386) Supramolecular Chemistry and Derivatization

Definition and General Properties of Cyclodextrins (α, β, γ)

Cyclodextrins are a family of cyclic oligosaccharides produced from starch through enzymatic conversion. wikipedia.org They are composed of α-D-glucopyranose units linked by α-1,4 glycosidic bonds, forming a truncated cone or toroidal shape. nih.govmdpi.com This structure gives them a hydrophilic outer surface and a hydrophobic inner cavity. nih.govnih.gov The three most common native cyclodextrins are alpha-cyclodextrin (B1665218) (α-CD), beta-cyclodextrin (B164692) (β-CD), and gamma-cyclodextrin (B1674603) (γ-CD), which consist of six, seven, and eight glucose subunits, respectively. wikipedia.orgmdpi.com

The defining feature of cyclodextrins is their ability to form inclusion complexes with a wide variety of guest molecules that are sterically compatible. nih.gov The hydrophobic cavity provides a microenvironment for encapsulating nonpolar molecules or specific moieties of molecules, thereby altering their physical and chemical properties. nih.govmdpi.com

Below is an interactive data table summarizing the general properties of the three main types of native cyclodextrins:

Rationale for Hydroxypropylation: Addressing Research Challenges in Native Cyclodextrins

While native cyclodextrins possess valuable inclusion capabilities, their application in certain research areas is limited by factors such as their aqueous solubility, particularly in the case of β-cyclodextrin. mdpi.comnih.gov Chemical modification of the hydroxyl groups on the cyclodextrin molecule is a common strategy to overcome these limitations. mdpi.com

Hydroxypropylation, the introduction of hydroxypropyl groups, is a key derivatization technique. mdpi.com This modification disrupts the intramolecular hydrogen bonding that can limit the solubility of native cyclodextrins, leading to a significant increase in their water solubility. google.com For instance, the aqueous solubility of β-cyclodextrin is dramatically increased through hydroxypropylation. mdpi.com

The primary reasons for hydroxypropylation in research include:

Enhanced Aqueous Solubility: Hydroxypropyl derivatives are significantly more soluble in water than their native counterparts, which is crucial for many applications. mdpi.commdpi.com

Increased Complexation Efficiency: The addition of hydroxypropyl groups can enhance the ability of the cyclodextrin to form stable inclusion complexes with guest molecules. chemicalbook.com

Reduced Crystallization: Hydroxypropyl-cyclodextrins have a strong anti-crystallization ability, which is advantageous when working with guest molecules that tend to precipitate. alfachemic.com

Significance of Hydroxypropyl-gamma-cyclodextrin in Academic Disciplines

The unique properties of HPγCD, particularly its large cavity and high water solubility, have made it a valuable tool in a variety of academic fields. icyclodextrin.comcd-bioparticles.net

Contributions to Supramolecular Science

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. HPγCD is a prime example of a host molecule in supramolecular chemistry, capable of forming well-defined host-guest complexes. chemicalbook.com Research in this area has utilized HPγCD to:

Investigate Host-Guest Interactions: The formation of inclusion complexes between HPγCD and various guest molecules allows for the detailed study of the forces driving molecular recognition and self-assembly. chemicalbook.comnih.gov

Modulate Photophysical Properties: The encapsulation of fluorescent dyes within the HPγCD cavity can significantly alter their emission properties, providing insights into the microenvironment of the complex. chemicalbook.com

Develop Novel Supramolecular Assemblies: HPγCD can be used as a building block for the construction of more complex supramolecular structures, such as nanoplatforms and hydrogels. nih.gov

Role in Advanced Materials Research

The ability of HPγCD to modify the properties of other molecules has led to its use in the development of advanced materials with tailored functionalities. nih.gov Some notable applications include:

Creation of Functional Gels: HPγCD can be used to create pure gels for high-resolution nano-patterning, which has applications in cosmetics and pharmaceuticals. researchgate.net

Enhancement of Ink Properties: In the ink industry, HPγCD can improve the stability, durability, and colorfastness of inks by encapsulating colorants and other additives. zh-cyclodextrins.com

Development of Nanoscale Drug Delivery Systems: Its biocompatibility and ability to stabilize nanoparticles make HPγCD a valuable component in the formulation of targeted drug delivery systems. icyclodextrin.com

Relevance in Contemporary Chemical and Biological Studies

HPγCD plays a significant role in various chemical and biological research areas due to its ability to interact with and modify the behavior of biologically relevant molecules. icyclodextrin.com Key areas of study include:

Solubilization of Macromolecules: HPγCD is used in cell culture applications to help dissolve macromolecules. icyclodextrin.com

Modulation of Peptide Self-Assembly: In biopharmaceutical research, it has been shown to control the self-assembly of peptides, which can be a challenge in high-concentration formulations. nih.gov

Study of Molecular Interactions: Affinity capillary electrophoresis has been used to study the complexation of bile salts with HPγCD, which is relevant to understanding potential interactions with drug formulations. chemicalbook.com

Below is an interactive data table summarizing some detailed research findings involving this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H110O45 B1225591 Hydroxypropyl-gamma-cyclodextrin

Properties

Molecular Formula

C63H110O45

Molecular Weight

1587.5 g/mol

IUPAC Name

(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R,36S,38R,41R,43R,45R,47R,49R,51R,53R,55R)-5,20,40-tris(hydroxymethyl)-10,15,25,30,35-pentakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C63H110O45/c1-19(67)9-88-14-27-51-38(78)46(86)62(99-27)108-55-31(18-92-13-23(5)71)100-63(47(87)39(55)79)107-54-30(17-91-12-22(4)70)97-60(44(84)36(54)76)103-50-26(8-66)95-58(42(82)34(50)74)105-52-28(15-89-10-20(2)68)98-61(45(85)37(52)77)106-53-29(16-90-11-21(3)69)96-59(43(83)35(53)75)102-49-25(7-65)93-56(40(80)32(49)72)101-48-24(6-64)94-57(104-51)41(81)33(48)73/h19-87H,6-18H2,1-5H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1

InChI Key

SYRUEUHBRJCPED-HWJMFGMVSA-N

Isomeric SMILES

CC(COCC1[C@@H]2[C@@H](C([C@H](O1)O[C@H]3[C@@H](C([C@@H](O[C@H]4[C@@H](C([C@@H](O[C@H]5[C@@H](C([C@@H](O[C@H]6[C@@H](C([C@@H](O[C@H]7[C@@H](C([C@@H](O[C@H]8[C@@H](C([C@@H](O[C@H]9[C@@H](C([C@@H](O2)OC9CO)O)O)OC8CO)O)O)OC7COCC(C)O)O)O)OC6COCC(C)O)O)O)OC5CO)O)O)OC4COCC(C)O)O)O)OC3COCC(C)O)O)O)O)O)O

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)COCC(C)O)COCC(C)O)CO)COCC(C)O)COCC(C)O)O)O)O

Synonyms

hydroxypropyl-gamma-cyclodextrin

Origin of Product

United States

Synthesis and Derivatization Strategies for Hydroxypropyl Gamma Cyclodextrin

Synthetic Methodologies for Hydroxypropyl-gamma-cyclodextrin

The primary method for synthesizing this compound involves the etherification of gamma-cyclodextrin (B1674603) with propylene (B89431) oxide. This reaction introduces hydroxypropyl groups onto the hydroxyl groups of the glucose units that constitute the cyclodextrin (B1172386) ring.

Propylene Oxide-Mediated Hydroxypropylation Reactions

The fundamental reaction for producing HP-γ-CD is the nucleophilic ring-opening of propylene oxide by the hydroxyl groups of γ-cyclodextrin under basic conditions. google.com The reaction proceeds by activating the hydroxyl groups of the cyclodextrin with a base, which then act as nucleophiles, attacking the electrophilic carbon atoms of the propylene oxide ring. This process results in a mixture of HP-γ-CD molecules with varying degrees of substitution (DS), which is the average number of hydroxypropyl groups per cyclodextrin molecule. The reaction of cyclodextrins with propylene oxide in a strong aqueous alkali solution yields products with a relatively narrow and nearly symmetrical distribution of the degrees of substitution. nih.gov

Catalysis in Hydroxypropylation: Exploration of Catalytic Systems

The choice of catalyst is crucial in the synthesis of HP-γ-CD, as it influences the reaction rate, yield, and the distribution of substituents.

Sodium Hydroxide (B78521): A commonly used and effective catalyst is sodium hydroxide (NaOH). It deprotonates the hydroxyl groups of the γ-cyclodextrin, increasing their nucleophilicity and facilitating the reaction with propylene oxide. google.com

Quaternary Ammonium (B1175870) Ionic Liquids: To enhance the solubility of γ-cyclodextrin in the reaction medium and accelerate the etherification reaction, quaternary ammonium ionic liquids can be employed. google.com These ionic liquids can increase the concentration of the reacting species, leading to shorter reaction times and higher yields. google.com For instance, a preparation method involves adding gamma-cyclodextrin and a quaternary ammonium ionic liquid to a sodium hydroxide solution before the addition of propylene oxide. google.com

Sodium Acetate (B1210297) and Potassium Acetate: These salts can also be used as catalysts in the hydroxypropylation process. google.com

The use of different catalytic systems can be summarized as follows:

Catalyst SystemRole in ReactionReference
Sodium HydroxideActs as a base to activate the hydroxyl groups of γ-cyclodextrin. google.com
Quaternary Ammonium Ionic LiquidsIncreases the solubility of γ-cyclodextrin, leading to shorter reaction times and higher yields. google.com
Sodium Acetate / Potassium AcetateServe as alternative catalysts for the hydroxypropylation reaction. google.com

Reaction Condition Optimization: Temperature, Time, and Reagent Ratios

Optimizing reaction conditions is essential for achieving the desired degree of substitution and product purity.

Temperature: The reaction temperature is a critical parameter. A typical temperature range for the dropwise addition of propylene oxide is 25-35 °C. google.com Higher temperatures can accelerate the reaction but may also lead to undesired side reactions.

Time: The reaction time is typically in the range of 1-2 hours after the complete addition of propylene oxide. google.com Prolonged reaction times can lead to a higher degree of substitution.

Reagent Ratios: The molar ratio of the reactants significantly impacts the final product. A specific patented method describes a molar ratio of sodium hydroxide to quaternary ammonium ionic liquid to gamma-cyclodextrin to propylene oxide as (2-4):1:(2-4):(2-4). google.com Another method for hydroxypropyl-beta-cyclodextrin synthesis specifies a molar ratio of beta-cyclodextrin (B164692), propylene oxide, a basic catalyst, and deionized water as 1:2.5-10.5:0.6-3.4:62.9-126. google.com

A summary of optimized reaction conditions from a patented method is presented below:

ParameterOptimized RangeReference
Temperature25-35 °C google.com
Reaction Time1-2 hours google.com
Molar Ratio (NaOH:Ionic Liquid:γ-CD:Propylene Oxide)(2-4):1:(2-4):(2-4) google.com

Purification Techniques for this compound

After the synthesis, a purification process is necessary to remove unreacted reagents, catalysts, and byproducts.

Acid Neutralization: The reaction mixture is first neutralized with an acid, such as hydrochloric acid or nitric acid, to stop the reaction and precipitate the catalyst. google.com

Filtration: The neutralized solution is then filtered to remove any solid impurities. google.com

Membrane Separation: Techniques like dialysis or other membrane separation methods are employed to remove salts and other small molecules, yielding a purified HP-γ-CD solution. google.comgoogle.com

Drying: The final step involves drying the purified solution, often through methods like spray drying or freeze-drying, to obtain the solid HP-γ-CD product. google.com

Advanced Derivatization and Functionalization of Cyclodextrin Scaffolds

Beyond simple hydroxypropylation, cyclodextrin scaffolds can be further modified to introduce specific functionalities, enhancing their properties for targeted applications. researchgate.netnih.gov This functionalization can be achieved through various chemical reactions targeting the hydroxyl groups of the cyclodextrin. encyclopedia.pub The different reactivity of the primary (C-6) and secondary (C-2, C-3) hydroxyl groups allows for the possibility of regioselective substitution. nih.gov

Regioselective Synthesis Approaches for Defined Isomers

Achieving regioselectivity in cyclodextrin chemistry is a significant challenge due to the multiple hydroxyl groups with similar reactivity. However, various strategies have been developed to synthesize specific isomers.

One common approach involves the use of protecting groups to block certain hydroxyl groups, allowing for the selective modification of the remaining ones. For instance, sterically hindered trityl derivatives have been used to prepare di- and tetrafunctionalized methylated cyclodextrins. armspach.com Another strategy involves exploiting the differential reactivity of the hydroxyl groups under specific reaction conditions. The primary hydroxyl groups at the C-6 position are generally more reactive towards bulky reagents, while the secondary hydroxyl at the C-2 position is the most acidic and often more reactive in nucleophilic substitution reactions. nih.gov

Enzymatic methods have also been employed for regioselective synthesis. For example, proteases have been used in non-aqueous media to catalyze the transesterification of β-cyclodextrin with vinyl esters of non-steroidal anti-inflammatory drugs, resulting in monoacylation specifically at the C-2 secondary hydroxyl group. nih.gov

Random Substitution Methodologies

The synthesis of this compound typically involves the random substitution of the hydroxyl groups on the parent γ-cyclodextrin molecule. This process results in a mixture of isomers with varying degrees of substitution (DS), which is the average number of hydroxypropyl groups per cyclodextrin molecule. mdpi.commdpi.com

A common method for preparing HP-γ-CD involves reacting γ-cyclodextrin with propylene oxide in a basic aqueous solution, often using sodium hydroxide. nih.govgoogle.com The reaction temperature is generally controlled between 25-35 °C. google.com To improve the efficiency of this reaction, certain methodologies have been developed. For instance, the addition of a quaternary ammonium ionic liquid can increase the solubility of γ-cyclodextrin, leading to a shorter reaction time and higher yield. google.com Catalysts such as sodium acetate or potassium acetate are also employed in this process. google.com

The resulting product, HP-γ-CD, is a mixture of multiple substituted forms rather than a single pure compound. alfachemic.com This random distribution of hydroxypropyl groups disrupts the crystalline structure of the native cyclodextrin, contributing to its enhanced solubility. nih.gov Mechanochemical methods, such as high-energy ball milling, have been explored as a greener alternative to traditional solvent-based synthesis for producing randomly substituted cyclodextrins. mdpi.comresearchgate.net This solvent-free approach can reduce reagent hydrolysis and potentially lead to products with a higher degree of substitution and a more uniform distribution. mdpi.comresearchgate.net

Parameter Description Significance
Degree of Substitution (DS) Average number of hydroxypropyl groups per γ-cyclodextrin molecule.Influences solubility, complexation ability, and other physicochemical properties.
Reaction Solvent Typically an aqueous basic solution (e.g., NaOH).Facilitates the reaction between γ-cyclodextrin and propylene oxide.
Catalyst e.g., Sodium acetate, Potassium acetate.Can enhance the reaction rate and efficiency.
Reaction Temperature Generally controlled in a specific range (e.g., 25-35 °C).Affects reaction kinetics and product characteristics.

Functional Group Introduction on this compound

Beyond the initial hydroxypropylation, further functional groups can be introduced onto the HP-γ-CD structure to impart specific properties and expand its applicability. These modifications can create derivatives with enhanced capabilities for complexation, targeted delivery, or immobilization.

One approach involves the introduction of thiol groups to create thiolated hydroxypropyl-β-cyclodextrin (HP-β-CD-SH), a derivative that exhibits mucoadhesive properties due to the formation of disulfide bonds with mucus glycoproteins. nih.gov While this specific example uses the beta-cyclodextrin derivative, similar principles can be applied to HP-γ-CD.

Another strategy is the introduction of amino groups. For instance, mono-amino substituted γ-CD has been synthesized, demonstrating the potential for creating derivatives with specific functionalities. nih.gov The synthesis often involves a two-step process starting with the tosylation of the cyclodextrin, followed by nucleophilic substitution with an amine. nih.gov

Furthermore, HP-γ-CD can be functionalized with groups that facilitate its incorporation into larger polymer networks. For example, grafting with monomers like glycidyl (B131873) methacrylate (B99206) introduces reactive epoxide groups that can be used for subsequent covalent bonding of other molecules or polymers. researchgate.net

Functional Group Example of Introduction Method Resulting Property/Application
Thiol (-SH) Reaction with a thiolating agent.Mucoadhesion, enhanced absorption. nih.gov
Amino (-NH2) Tosylation followed by nucleophilic substitution with an amine.Provides a site for further conjugation, alters charge. nih.gov
Epoxide Grafting with glycidyl methacrylate.Reactive site for covalent attachment of other molecules. researchgate.net
Carboxylic Acid Can be introduced to create anionic cyclodextrins.pH-responsive properties, metal ion binding.

Polymerization and Grafting Techniques to Form Cyclodextrin Polymers (e.g., Crosslinked, Grafted, Immobilized Forms)

To further enhance the properties and applications of HP-γ-CD, it can be incorporated into polymeric structures through various techniques, including crosslinking, grafting, and immobilization. nih.govmdpi.com These methods result in cyclodextrin polymers with unique characteristics compared to the individual monomeric units. nih.gov

Crosslinked Polymers: Crosslinked cyclodextrin polymers, often in the form of nanogels or hydrogels, are three-dimensional networks where cyclodextrin units are linked together. researchgate.netmdpi.com Common crosslinking agents include epichlorohydrin (B41342), citric acid, and ethylene (B1197577) glycol diglycidyl ether (EDGE). nih.govresearchgate.net For instance, an emulsion-solvent evaporation method can be used to prepare γ-cyclodextrin or HP-β-CD nanogels where crosslinking occurs simultaneously with emulsification. researchgate.net These crosslinked structures can exhibit enhanced stability and controlled release properties. mdpi.com

Grafted Polymers: Grafting involves attaching cyclodextrin molecules as side chains onto a polymer backbone. nih.gov This can be achieved through techniques like free radical polymerization. nih.gov For example, HP-β-CD has been grafted onto a poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) copolymer. nih.gov This creates an amphiphilic copolymer with combined properties of the backbone polymer and the cyclodextrin. nih.gov Another approach involves graft-polymerization of a monomer like glycidyl methacrylate (GMA) onto a surface, followed by the covalent attachment of the cyclodextrin. researchgate.net

Immobilized Forms: Immobilization involves attaching cyclodextrin molecules to a solid support, such as a nonwoven fabric or magnetic nanoparticles. researchgate.netnih.govrsc.org This can be achieved by blending the cyclodextrin with a polymer like polyvinyl alcohol (PVA) and then crosslinking, or by covalently binding it to a pre-functionalized surface. researchgate.netnih.gov Immobilized cyclodextrins are particularly useful for applications like filtration and separation, as they combine the complexation ability of the cyclodextrin with the mechanical stability of the support. nih.gov

Polymerization Technique Description Example Crosslinker/Monomer Resulting Form
Crosslinking Formation of a 3D network of cyclodextrin units. researchgate.netEpichlorohydrin, Ethylene glycol diglycidyl ether (EDGE). nih.govresearchgate.netNanogels, Hydrogels. researchgate.netmdpi.com
Grafting Attachment of cyclodextrin molecules as side chains to a polymer backbone. nih.govGlycidyl methacrylate (GMA). researchgate.netGraft Copolymers. nih.gov
Immobilization Attachment of cyclodextrin to a solid support. nih.govPolyvinyl alcohol (PVA), Glutaraldehyde. nih.govFunctionalized surfaces, Reactive filters. researchgate.netnih.gov

Advanced Characterization Methodologies for Hydroxypropyl Gamma Cyclodextrin and Its Complexes

Spectroscopic Techniques for Structural Elucidation and Complex Formation

Spectroscopic methods are indispensable tools for elucidating the structure of HP-γ-CD complexes and confirming the inclusion of guest molecules within the cyclodextrin (B1172386) cavity.

NMR spectroscopy stands as a powerful, non-destructive technique for investigating the formation of inclusion complexes in solution. It provides detailed information at the atomic level regarding the host-guest interactions.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the formation of an inclusion complex between HP-γ-CD and a guest molecule. The formation of such a complex alters the chemical environment of the protons and carbons of both the host and the guest, leading to observable changes in their respective chemical shifts (δ).

The protons located on the inner surface of the cyclodextrin cavity (typically H-3 and H-5) are particularly sensitive to the inclusion of a guest molecule. Upon complexation, these protons often exhibit significant changes in their chemical shifts, providing strong evidence of inclusion. researchgate.netnih.gov Similarly, the chemical shifts of the guest molecule's protons that are encapsulated within the hydrophobic cavity of the cyclodextrin will also be altered. d-nb.info The magnitude and direction of these chemical shift changes can offer insights into the depth of penetration and the specific interactions occurring within the complex.

For instance, in a study involving the complexation of a guest molecule with a cyclodextrin, the upfield or downfield shifts of the inner protons (H-3 and H-5) of the cyclodextrin are indicative of their shielding or deshielding by the guest molecule. researchgate.net This information is crucial for confirming that the guest is indeed situated within the cavity and not merely interacting with the exterior of the cyclodextrin.

A single set of resonance signals for both the free and complexed species indicates that the host-guest association and dissociation are fast on the NMR timescale. nih.gov

Table 1: Representative ¹H-NMR Chemical Shift Changes (Δδ) of HP-β-CD Protons Upon Complexation with a Guest Molecule

ProtonChemical Shift (δ) of Free HP-β-CD (ppm)Chemical Shift (δ) of Complexed HP-β-CD (ppm)Chemical Shift Change (Δδ) (ppm)
H-1~5.1VariesVaries
H-2~3.6VariesVaries
H-3~3.9VariesSignificant Change
H-4~3.5VariesVaries
H-5~3.8VariesSignificant Change
H-6~3.7VariesVaries

Note: The exact chemical shifts and their changes are dependent on the specific guest molecule, solvent, and experimental conditions. Data is illustrative based on general findings in the literature.

While one-dimensional NMR provides evidence of complex formation, two-dimensional (2D) NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in elucidating the specific geometry and orientation of the guest molecule within the HP-γ-CD cavity. ROESY detects through-space correlations between protons that are in close proximity (typically < 4-5 Å), providing direct evidence of intermolecular interactions. researchgate.net

By observing cross-peaks between the protons of the guest molecule and the inner protons (H-3 and H-5) of the HP-γ-CD, the specific part of the guest that is encapsulated can be determined. nih.govresearchgate.net For example, the presence of ROESY cross-peaks between the aromatic protons of a guest and the H-3 and H-5 protons of HP-γ-CD would confirm the inclusion of the aromatic ring within the cavity. researchgate.net The pattern and intensity of these cross-peaks can be used to construct a detailed 3D model of the inclusion complex, revealing the orientation and depth of penetration of the guest. nih.gov

In some cases, the charge of the guest molecule can influence its orientation within the cyclodextrin cavity, with different orientations observed for positively and negatively charged guests. scilit.com This detailed structural information is critical for understanding the binding mechanism and the factors that govern the stability of the complex. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are valuable techniques for investigating the molecular interactions involved in the formation of HP-γ-CD inclusion complexes, particularly in the solid state. nih.govresearchgate.net These methods probe the vibrational modes of molecules, and changes in these vibrations can indicate the formation of new interactions or the disruption of existing ones. thermofisher.com

The FT-IR spectrum of pure HP-γ-CD exhibits characteristic absorption bands corresponding to its various functional groups, such as the broad O-H stretching band, C-H stretching vibrations, and C-O stretching vibrations. nih.govresearchgate.net When a guest molecule is included in the cavity, its characteristic vibrational bands may shift in frequency, change in intensity, or even disappear. nih.gov Conversely, the spectrum of the HP-γ-CD itself can also be altered. These spectral changes suggest that the guest molecule is in a different chemical environment and that its vibrational modes are restricted upon complexation.

Often, the FT-IR spectrum of the inclusion complex is not a simple superposition of the spectra of the individual components. nih.gov The formation of the complex can lead to the appearance of new bands or the broadening and shifting of existing bands, which can be attributed to the formation of hydrogen bonds or other non-covalent interactions between the host and guest. nih.govresearchgate.net

Table 2: Typical FT-IR Spectral Changes Observed Upon Inclusion Complex Formation

Spectral Region (cm⁻¹)Vibration TypeObservation in Inclusion ComplexInterpretation
3500-3200O-H stretchingBroadening or shifting of the bandChange in hydrogen bonding network
3000-2800C-H stretchingMinor shifts or changes in intensityAltered environment of C-H bonds
1750-1600C=O stretching (of guest)Shift to lower or higher wavenumberInteraction of the carbonyl group with the cyclodextrin
1600-1450Aromatic C=C stretching (of guest)Changes in band position and intensityEncapsulation of the aromatic ring

Note: The specific changes observed depend on the guest molecule and the nature of the interactions.

UV-Visible (UV-Vis) and fluorescence spectroscopy are widely used techniques to study the formation and stoichiometry of inclusion complexes in solution, especially when the guest molecule possesses a chromophore. researchgate.netmedjchem.com

In UV-Vis spectroscopy, the inclusion of a guest molecule into the less polar environment of the cyclodextrin cavity can lead to a shift in the absorption maximum (λmax) and/or a change in the molar absorptivity of the guest. researchgate.net These changes, although sometimes small, can be used to monitor the complexation process and to determine the binding or association constant (K) of the complex using methods like the Benesi-Hildebrand plot. nih.govresearchgate.net The stoichiometry of the complex can often be determined using the continuous variation method (Job's plot). researchgate.net

Fluorescence spectroscopy is often more sensitive than UV-Vis spectroscopy for studying inclusion phenomena. If the guest molecule is fluorescent, its fluorescence properties, such as the emission wavelength and quantum yield, can be significantly altered upon inclusion in the HP-γ-CD cavity. The change in the microenvironment of the guest, from the polar aqueous solution to the non-polar interior of the cyclodextrin, often results in an enhancement of its fluorescence intensity. researchgate.netchemicalpapers.com This enhancement can be titrated by adding increasing concentrations of HP-γ-CD to a solution of the guest, allowing for the determination of the binding constant and stoichiometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Calorimetric and Thermodynamic Characterization Methods

Calorimetric techniques provide direct measurement of the thermodynamic parameters associated with the formation of inclusion complexes, offering fundamental insights into the driving forces of complexation.

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for determining the key thermodynamic parameters of host-guest interactions in solution. d-nb.info In an ITC experiment, a solution of the guest molecule is titrated into a solution of HP-γ-CD, and the heat released or absorbed during the binding process is measured. This allows for the simultaneous determination of the binding constant (K), the enthalpy change (ΔH°), and the stoichiometry (n) of the interaction in a single experiment. d-nb.info From these values, the Gibbs free energy change (ΔG°) and the entropy change (ΔS°) can be calculated using the following equation:

ΔG° = -RTlnK = ΔH° - TΔS°

where R is the gas constant and T is the absolute temperature.

The sign and magnitude of these thermodynamic parameters provide valuable information about the forces driving the complexation. A negative ΔH° indicates that the binding is enthalpically driven, often due to the formation of favorable interactions such as hydrogen bonds or van der Waals forces. A positive ΔS° suggests that the binding is entropically driven, which is often attributed to the release of "high-energy" water molecules from the cyclodextrin cavity upon inclusion of the guest.

Differential Scanning Calorimetry (DSC) is another thermal analysis technique that can be used to characterize inclusion complexes in the solid state. nih.govresearchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The formation of an inclusion complex can alter the thermal properties of the guest molecule, such as its melting point, boiling point, or decomposition temperature. nih.gov The disappearance or shifting of the endothermic peak corresponding to the melting of the pure guest in the DSC thermogram of the complex is strong evidence of its inclusion within the HP-γ-CD cavity. researchgate.net

Table 3: Thermodynamic Parameters for the Inclusion Complexation of Aromatic Carboxylic Acids with HP-γ-CD in Water at 298.15 K

Guest MoleculeBinding Constant (K) / M⁻¹Enthalpy Change (ΔH°) / kJ mol⁻¹Entropy Change (TΔS°) / kJ mol⁻¹Gibbs Free Energy Change (ΔG°) / kJ mol⁻¹
Benzoic Acid130 ± 10-14.4 ± 0.5-2.4-12.0
p-Aminobenzoic Acid50 ± 5-27.4 ± 1.0-17.7-9.7
m-Aminobenzoic Acid20 ± 3-1.1 ± 0.2+5.7-6.8
Nicotinic Acid10 ± 2-2.0 ± 0.3+3.6-5.6

Data adapted from primary calorimetric data for complex formation of hydroxypropyl-γ-cyclodextrin with aromatic carboxylic acids. rsc.org

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the analysis of HP-γ-CD, providing information on its purity, molecular weight, and the composition of its complexes. nih.govzh-cyclodextrins.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of HP-γ-CD and for analyzing the formation and stability of its inclusion complexes. zh-cyclodextrins.comarikesi.or.id Due to the complexity of the substitution pattern in HP-γ-CD, which is a mixture of isomers with varying degrees of substitution, HPLC methods are crucial for characterizing the product. nih.gov

For purity analysis, hydrophilic interaction chromatography (HILIC) is often employed. zh-cyclodextrins.com This method separates the components based on their polarity, allowing for the quantification of the main HP-γ-CD fraction and the detection of any impurities, such as unreacted γ-cyclodextrin or propylene (B89431) glycol. cyclolab.hu

When analyzing inclusion complexes, reversed-phase HPLC (RP-HPLC) is commonly used. arikesi.or.id The mobile phase composition can be adjusted to either maintain the complex's integrity or to dissociate it, allowing for the quantification of both the free and complexed guest molecule. arikesi.or.id This is particularly useful for determining the association constant of the complex. The use of various detectors, such as UV-Vis, photodiode array (PDA), fluorescence, and mass spectrometry (MS), enhances the sensitivity and selectivity of the analysis. arikesi.or.id

Analytical MethodColumn TypeMobile Phase ExampleApplication
Purity AnalysisHILICAcetonitrile/Water GradientSeparation of HP-γ-CD from γ-cyclodextrin and other impurities.
Complex AnalysisC18 (Reversed-Phase)Methanol/WaterQuantification of free and complexed guest molecule.

This table presents illustrative data for educational purposes.

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size in solution. nih.gov It is a valuable tool for determining the average molecular weight and the molecular weight distribution of HP-γ-CD. nih.gov As HP-γ-CD is a mixture of molecules with varying numbers of hydroxypropyl groups, SEC can provide insight into the heterogeneity of the sample.

In SEC, a column packed with porous beads is used. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, leading to a longer retention time. By calibrating the column with standards of known molecular weight, the molecular weight of the HP-γ-CD sample can be determined. SEC can also be used to detect the presence of aggregates or fragments in the sample, thus providing an assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For the analysis of HP-γ-CD, which is non-volatile, a derivatization step is required to make it amenable to GC analysis. nih.gov

A common approach involves the hydrolysis of HP-γ-CD to its constituent glucose and hydroxypropylated glucose units. nih.gov These monosaccharides are then derivatized, for example, by trimethylsilylation, to increase their volatility. nih.gov The resulting derivatives can be separated by GC and identified by their characteristic mass spectra. nih.gov This method allows for the determination of the degree of substitution, which is the average number of hydroxypropyl groups per glucose unit. It can also be used to identify and quantify specific isomers present in the mixture. nih.gov

Other Analytical Techniques

In addition to the aforementioned methods, a variety of other analytical techniques are employed to provide a comprehensive characterization of HP-γ-CD and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of HP-γ-CD and for studying inclusion complexation in solution. researchgate.netonlinepharmacytech.info Changes in the chemical shifts of the protons of both the host and guest upon complexation provide direct evidence of inclusion and can be used to determine the geometry of the complex. onlinepharmacytech.info 2D NMR techniques, such as ROESY, can provide detailed information about the spatial proximity of the host and guest protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to characterize the vibrational properties of HP-γ-CD and its complexes in the solid state. researchgate.netresearchgate.net The formation of an inclusion complex can lead to changes in the characteristic absorption bands of the guest molecule, such as shifts in frequency or changes in intensity, which can confirm complexation. researchgate.net

X-ray Diffraction (XRD): XRD is a powerful technique for studying the solid-state structure of materials. researchgate.netresearchgate.net The XRD pattern of a crystalline guest molecule will show sharp diffraction peaks. nih.gov Upon inclusion in the amorphous HP-γ-CD, these peaks typically disappear, and a diffuse halo pattern is observed, indicating the amorphization of the guest and the formation of a true inclusion complex. researchgate.netnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are used to determine the molecular weight distribution and the degree of substitution of HP-γ-CD. nih.gov These methods can identify the different oligomers present in the sample. nih.gov

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray diffraction (XRD) is an indispensable technique for the solid-state analysis of HP-γ-CD and its inclusion complexes. americanpharmaceuticalreview.comlqa.com It provides definitive information on the crystallinity and phase purity of these materials. americanpharmaceuticalreview.com The principle of XRD relies on the constructive interference of X-rays scattered by the ordered, long-range atomic structure of a crystalline material, resulting in a unique diffraction pattern of sharp peaks. lqa.com In contrast, amorphous materials lack this long-range order and produce a diffuse halo with broad peaks.

When a guest molecule is encapsulated within the HP-γ-CD cavity to form a solid inclusion complex, significant changes in the XRD pattern are typically observed. The diffraction pattern of the complex is generally distinct from that of the simple physical mixture of the guest and host molecules. This alteration serves as strong evidence for the formation of a new solid phase. Often, the formation of an inclusion complex leads to a decrease in the crystallinity of the host or the guest, or results in a completely amorphous product. researchgate.net This transition to an amorphous state can signify that the guest molecule is dispersed at a molecular level within the cyclodextrin. researchgate.net

For instance, studies on various cyclodextrins have shown that while native gamma-cyclodextrin (B1674603) (γ-CD) is crystalline, chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often amorphous. researchgate.net The loss of sharp diffraction peaks characteristic of the crystalline guest molecule and the appearance of a diffuse pattern in the complex provides clear evidence of successful inclusion. researchgate.net

Table 1: Summary of XRD Findings for Cyclodextrin Inclusion Complexes

ParameterObservation in XRD PatternInterpretationCitation
Complex Formation The pattern of the complex is different from the physical mixture.Formation of a new solid crystalline phase. researchgate.net
Amorphization Disappearance of sharp peaks from the crystalline guest/host.Molecular encapsulation of the guest molecule within the cyclodextrin cavity. researchgate.net
Phase Purity Absence of diffraction peaks corresponding to crystalline impurities.Indicates a single, dominant solid phase. americanpharmaceuticalreview.com
Host Structure Pure γ-CD shows sharp, intense peaks; HP-derivatives are often amorphous.γ-CD is crystalline; modification to HP-γ-CD can reduce crystallinity. researchgate.net

Voltammetry (e.g., Differential Pulse Voltammetry) for Electrochemical Interactions

Voltammetric techniques are powerful tools for investigating the electrochemical behavior of guest molecules and how this behavior is altered upon inclusion into the HP-γ-CD cavity. nih.gov Methods like Differential Pulse Voltammetry (DPV) are particularly sensitive for detecting changes in the redox properties of an electroactive guest molecule upon complexation. mdpi.comrsc.org

The fundamental principle involves applying a potential ramp to an electrode and measuring the resulting current, which is related to the oxidation or reduction of the analyte at the electrode surface. nih.gov When a guest molecule forms an inclusion complex with HP-γ-CD, its immediate microenvironment changes, which can affect the electron transfer process. This is reflected in the voltammetric response. nih.gov

Key indicators of complex formation include:

A shift in the peak potential: The encapsulation of the guest molecule can make its oxidation or reduction either more difficult or easier, leading to a shift in the anodic or cathodic peak potential to a more positive or negative value, respectively. researchgate.net A positive shift in the oxidation potential, for example, can indicate that the guest is protected within the hydrophobic cavity, making electron transfer to the electrode surface less favorable. researchgate.net

A decrease in the peak current: Upon complexation, the diffusion coefficient of the guest molecule decreases due to the increased size of the complex. This leads to a lower rate of diffusion to the electrode surface and, consequently, a decrease in the measured peak current.

These changes in potential and current can be used to confirm the formation of the inclusion complex and to calculate its stability constant and stoichiometry. Studies on similar cyclodextrins have demonstrated the utility of DPV in confirming complexation and showing that the electrochemical properties of the guest are retained, albeit altered, within the complex. researchgate.netresearchgate.net

Table 2: Principles of Voltammetric Analysis for HP-γ-CD Complexes

Voltammetric ParameterChange Upon ComplexationImplication for Electrochemical InteractionCitation
Peak Potential (Ep) Shift to more positive or negative values.Altered energy required for electron transfer due to the new microenvironment. researchgate.net
Peak Current (Ip) Decrease in magnitude.Reduced diffusion coefficient of the guest molecule to the electrode surface. researchgate.net
Electrode Kinetics Changes in the rate of electron transfer.The cyclodextrin cavity can facilitate or hinder the electron transfer process. nih.gov

Rheological and Gelation Behavior Studies (for Hydrogel Hybrids)

Rheology is the study of the flow and deformation of matter, and it is a critical methodology for characterizing hydrogels formed using HP-γ-CD. These studies provide quantitative data on the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and liquidity (loss modulus, G''). researchgate.net The gelation process itself—the transition from a liquid (sol) to a solid-like (gel) state—can also be monitored through rheological measurements. monash.edu

HP-γ-CD can be incorporated into polymer networks to form hydrogel hybrids. The inclusion of HP-γ-CD can significantly influence the gelation kinetics and the final mechanical properties of the hydrogel. nih.gov For instance, the addition of cyclodextrins to polymer solutions can enhance the storage modulus, indicating the formation of a more structured and flexible gel. researchgate.net This is often due to the formation of physical crosslinks through host-guest interactions between the cyclodextrin and hydrophobic portions of the polymer chains.

Key parameters evaluated in rheological studies include:

Viscosity: A measure of the fluid's resistance to flow. The viscosity of a polymer solution typically increases dramatically at the point of gelation.

Storage Modulus (G'): Represents the elastic component of the material, indicating its ability to store energy. In a gel, G' is typically greater than the loss modulus.

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.

Gelation Temperature/Time: The specific temperature or time at which the sol-to-gel transition occurs, often identified as the point where G' surpasses G''. mdpi.com

Studies have shown that the type of cyclodextrin influences the hydrogel structure; for example, composite gels containing γ-CD have been observed to form uneven and discontinuous structures compared to those with other cyclodextrins. researchgate.net The swelling behavior, which is crucial for drug release, is also intrinsically linked to the rheological properties and crosslinking density of the hydrogel network. nih.gov

Table 3: Effects of Cyclodextrin on Hydrogel Properties

PropertyEffect of CD IncorporationMethod of MeasurementCitation
Apparent Viscosity Can be reduced in the pre-gel (sol) state.Steady Shear Rheology researchgate.net
Storage Modulus (G') Generally enhanced in the gel state.Oscillatory Rheology (Frequency Sweep) researchgate.net
Gel Structure Can lead to more flexible, but sometimes uneven, gel structures.Confocal Laser Scanning Microscopy, Rheology researchgate.net
Gelation Kinetics Can be significantly altered (either faster or slower).Oscillatory Rheology (Time/Temperature Sweep) monash.edu
Swelling Ratio Influenced by changes in crosslink density and hydration.Gravimetric analysis nih.gov

Mechanisms and Thermodynamics of Inclusion Complexation

Host-Guest Interaction Principles with Hydroxypropyl-gamma-cyclodextrin

The primary structural feature of this compound that enables complexation is its toroidal, or cone-like, shape. This structure is composed of eight D-(+)-glucopyranose units linked by α-1,4-glycosidic bonds. zh-cyclodextrins.commdpi.com The exterior of the cone is hydrophilic due to the presence of hydroxyl groups, making HP-γ-CD water-soluble. zh-cyclodextrins.comspectrumchemical.com In contrast, the interior cavity is hydrophobic, providing a suitable environment for the encapsulation of non-polar or poorly water-soluble guest molecules. zh-cyclodextrins.commdpi.com The hydroxypropyl groups attached to the cyclodextrin (B1172386) molecule further enhance its aqueous solubility and can also participate in interactions with the guest molecule. zh-cyclodextrins.com

The formation of an inclusion complex is a result of the guest molecule being partially or fully enclosed within the hydrophobic cavity of the HP-γ-CD. nih.gov This process is driven by the quest for a more stable, lower-energy state for the entire system, which includes the host, guest, and surrounding solvent molecules. nih.gov

Driving Forces: Van der Waals Interactions, Hydrogen Bonding, and Water Displacement

The stability of an HP-γ-CD inclusion complex is not attributed to a single force but rather a combination of several intermolecular interactions. researchgate.netoatext.com The primary driving forces include:

Hydrogen Bonding: While the interior of the cavity is predominantly hydrophobic, the hydroxyl groups at the rims of the cyclodextrin and the hydroxypropyl groups can form hydrogen bonds with suitable functional groups on the guest molecule. researchgate.netmdpi.com These interactions can play a significant role in the orientation and stabilization of the guest within the cavity. nih.govmdpi.com

Water Displacement (Hydrophobic Effect): The hydrophobic cavity of HP-γ-CD in an aqueous solution is occupied by "high-energy" water molecules. researchgate.netresearchgate.net These water molecules are enthalpically and entropically unfavorable because they cannot form a full complement of hydrogen bonds as they would in bulk water. nih.govbeilstein-journals.org The inclusion of a less polar guest molecule allows for the displacement of these water molecules from the cavity into the bulk solvent. mdpi.com This process is entropically favorable as the released water molecules gain translational and rotational freedom, and it is a major driving force for complex formation. mdpi.com

Stoichiometry of Complexation (e.g., 1:1, 1:2 molar ratios)

The stoichiometry of an inclusion complex refers to the molar ratio of the host (HP-γ-CD) to the guest molecule. The most common stoichiometry is a 1:1 ratio, where one guest molecule is encapsulated within one HP-γ-CD molecule. mdpi.commdpi.com However, other stoichiometries are also possible depending on the relative sizes and shapes of the host and guest, as well as their concentrations. mdpi.com

1:1 Complexation: This is the most frequently observed stoichiometry, where the guest molecule fits appropriately within the single cavity of the HP-γ-CD. mdpi.comacs.org Studies on the complexation of various drugs, such as tolbutamide (B1681337) and hyperoside, with cyclodextrins have demonstrated the formation of 1:1 complexes. mdpi.comnih.gov

1:2 Complexation: In some cases, a single guest molecule may be large enough to be capped at both ends by two cyclodextrin molecules, forming a 1:2 (guest:host) complex. mdpi.com Conversely, a large cyclodextrin like HP-γ-CD might accommodate two smaller guest molecules, leading to a 2:1 (guest:host) complex. mdpi.com The formation of 1:2 complexes has been observed in systems like celecoxib (B62257) with hydroxypropyl-β-cyclodextrin at higher temperatures. researchgate.net

The stoichiometry can often be determined experimentally using techniques like phase solubility diagrams and Job's plots. mdpi.comnih.gov A linear relationship in a phase solubility diagram (AL-type) often indicates the formation of a 1:1 soluble complex. acs.orgnih.gov

Table 1: Stoichiometry of Selected Guest Molecules with Cyclodextrins

Guest Molecule Cyclodextrin Stoichiometry (Guest:Host) Reference
Tolbutamide This compound 1:1, 1:2 nih.gov
Hyperoside 2-hydroxypropyl-β-cyclodextrin 1:1 mdpi.com
Carbamazepine Hydroxypropyl-β-cyclodextrin 1:1 acs.org
Lopinavir (2-hydroxy)propyl-gamma-cyclodextrin 1:1, 1:2 nih.gov

Factors Influencing Complex Stability and Affinity

The stability and affinity of the inclusion complex are quantified by the association constant (Ka) or stability constant (Ks). A higher Ka value indicates a more stable complex and a stronger affinity between the host and guest. Several factors can influence this stability:

The "goodness of fit" between the guest molecule and the HP-γ-CD cavity is paramount. oatext.com The guest's dimensions must be compatible with the cavity size of γ-cyclodextrin (approximately 7.5-8.3 Å in diameter). mdpi.com If the guest is too large, it cannot be fully included, and if it is too small, the van der Waals interactions will be weak, leading to a less stable complex. mdpi.com The shape of the guest molecule also plays a crucial role; a complementary shape will maximize the contact surface area within the cavity.

The presence and location of functional groups on the guest molecule are also critical. Hydrophobic moieties will preferentially orient themselves within the non-polar cavity, while hydrophilic groups may interact with the hydroxyl groups at the rim of the cyclodextrin through hydrogen bonding. mdpi.com

The properties of the solvent significantly impact complex formation. In aqueous solutions, the hydrophobic effect is a major driving force. researchgate.net However, the addition of organic co-solvents can alter the polarity of the medium. nih.gov A less polar solvent can reduce the hydrophobic driving force for inclusion as the guest molecule becomes more soluble in the bulk solvent. mdpi.com Furthermore, the co-solvent molecules themselves can act as competitive guests, vying for a place within the cyclodextrin cavity and thereby reducing the stability of the primary guest-host complex. nih.gov Studies have shown that the presence of ethanol (B145695) can lead to a destabilizing effect on cyclodextrin complexes. nih.gov

Temperature can have a complex effect on the stability of inclusion complexes. Generally, the formation of inclusion complexes is an exothermic process (releases heat). researchgate.net According to Le Chatelier's principle, increasing the temperature of an exothermic process will shift the equilibrium towards the reactants (free host and guest), thus decreasing the association constant (Ka). researchgate.net This inverse relationship between temperature and stability has been observed in several cyclodextrin-guest systems. researchgate.netnih.gov However, in some instances, an increase in temperature can promote the formation of higher-order complexes, such as 1:2 complexes, as seen with celecoxib and HP-β-CD. researchgate.net

Table 2: Influence of Temperature on the Stability Constant (Kc) of Paracetamol/Cyclodextrin Complexes

Cyclodextrin Stability Constant (Kc) in M-1
α-CD 5.69
β-CD 16.75
γ-CD 4.73
Maltosyl-β-CD 2,223.25

Note: This data is for paracetamol and various cyclodextrins, illustrating the general principle of stability constants. Data specific to HP-γ-CD and a range of temperatures would require specific experimental investigation. nih.gov

Thermodynamic Characterization of Complex Formation

The formation of an inclusion complex between a host molecule, such as this compound (HP-γ-CD), and a guest molecule is a thermodynamically driven process in an aqueous solution. The spontaneity and stability of the resulting complex are governed by the change in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions. The relationship is described by the fundamental equation: ΔG° = ΔH° - TΔS°. A negative ΔG° indicates a spontaneous complexation process.

The formation of inclusion complexes with HP-γ-CD can be predominantly driven by either enthalpy changes, entropy changes, or a combination of both, largely depending on the specific physicochemical properties of the guest molecule.

Enthalpy-Driven Processes (ΔH° < 0): An exothermic complexation is characterized by a negative enthalpy change. This is often attributed to the establishment of favorable non-covalent interactions between the guest and the host cavity. These interactions can include van der Waals forces, hydrophobic interactions, and the formation of hydrogen bonds between the guest and the hydroxyl and hydroxypropyl groups of the HP-γ-CD. The displacement of high-energy water molecules from the cyclodextrin cavity, which have a less favorable hydrogen-bonding network compared to bulk water, also contributes to a negative enthalpy change. mdpi.com For example, the complexation of pentacyclic triterpenoids like betulinic acid and betulonic acid with HP-γ-CD has been found to be an enthalpy-driven process, characterized by negative changes in both enthalpy and entropy. acs.org

In practice, most complexation events involving HP-γ-CD are the result of a balance between these forces. For instance, a study on the complexation of gemfibrozil (B1671426) with HP-γ-CD revealed that the process is driven by both favorable enthalpy and entropy changes. youtube.com This indicates that both the formation of stable intermolecular bonds and the release of ordered water molecules contribute to the spontaneity of the complex formation. The introduction of hydroxypropyl groups to the native γ-cyclodextrin can further influence this balance, often making the enthalpic and entropic contributions more significant. nih.govwikipedia.org

Guest MoleculeHostΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)Driving Force
Betulinic AcidHP-γ-CDNegativeNegativeNegativeEnthalpy-Driven
Betulonic AcidHP-γ-CDNegativeNegativeNegativeEnthalpy-Driven
GemfibrozilHP-γ-CDNegativeNegativePositiveEnthalpy & Entropy

This table presents thermodynamic data for the complexation of various guest molecules with this compound, illustrating the different thermodynamic driving forces. Data compiled from referenced studies. acs.orgyoutube.com

Enthalpy-entropy compensation (EEC) is a widely observed phenomenon in host-guest chemistry, including the complexation involving HP-γ-CD. nih.gov EEC occurs when a series of structurally related guests or hosts exhibit changes in enthalpy (ΔH°) and entropy (ΔS°) that are linearly correlated and largely offset one another. This means that a large favorable change in enthalpy is often accompanied by a large unfavorable change in entropy, and vice versa.

The substitution of hydroxyl groups on the native cyclodextrin rim with hydroxypropyl chains has a profound impact on the thermodynamics of complexation, often leading to EEC. Studies on hydroxypropyl-substituted β-cyclodextrins, which provide insight into the behavior of HP-γ-CD, show that the hydroxypropyl groups cause significant increases in both the complexation enthalpies and entropies compared to the unmodified cyclodextrin. nih.govwikipedia.org

Kinetic Aspects of Inclusion Complexation

Host + Guest ⇌ Host-Guest Complex

where the forward reaction is characterized by the association rate constant (kₐ) and the reverse reaction by the dissociation rate constant (kₑ).

The association rate constant (kₐ or k_on) quantifies the speed of the formation of the inclusion complex. This process involves the guest molecule diffusing to the cyclodextrin cavity and successfully entering it. For many cyclodextrin complexes, the association rate is very fast, often approaching the diffusion-controlled limit, which is the maximum possible rate for two molecules to encounter each other in solution.

The dissociation rate constant (kₑ or k_off) quantifies the speed at which the guest molecule exits the cyclodextrin cavity and returns to the bulk solution. This rate is highly dependent on the strength of the non-covalent interactions holding the complex together. Tightly bound complexes will have a slow dissociation rate (small kₑ), while weakly bound complexes will dissociate rapidly (large kₑ).

These kinetic parameters are related to the equilibrium binding constant (K) by the ratio K = kₐ / kₑ. While direct kinetic data for HP-γ-CD is not extensively reported, studies on related cyclodextrins using techniques like surface plasmon resonance or temperature-jump relaxation spectroscopy provide insight into the magnitude of these rates. youtube.comnih.gov For example, studies on HP-β-CD have shown that both kₐ and kₑ can be measured to understand the complete kinetic profile of complexation. youtube.com

The rates of association and dissociation are temperature-dependent, a relationship described by the Arrhenius equation. This dependence allows for the determination of the activation energy (Eₐ) for both processes.

The activation energy for complex formation (Eₐ,ₐ) represents the energy barrier that must be overcome for the guest to enter the cavity. This barrier can be influenced by factors such as the desolvation of the guest and the cavity, and any conformational adjustments required for inclusion.

The activation energy for complex dissociation (Eₐ,ₑ) is the energy barrier for the guest to escape the cavity. It is directly related to the stability of the complex; a higher activation energy for dissociation corresponds to a more stable complex and a slower dissociation rate.

By studying the kinetics of complexation at different temperatures, one can construct an Arrhenius plot (ln(k) vs 1/T) to calculate these activation energies. fiveable.me For example, studies on β-cyclodextrin complexation with asparagine enantiomers have allowed for the estimation of the activation enthalpy for the process. mdpi.com Such data provides a deeper understanding of the energy landscape of the inclusion process.

Kinetic ParameterDescriptionInfluencing Factors
kₐ (Association Rate) Rate of complex formation.Diffusion, steric hindrance at the cavity entrance, guest size.
kₑ (Dissociation Rate) Rate of complex breakdown.Strength of host-guest interactions (van der Waals, H-bonds), guest fit.
Eₐ,ₐ (Activation Energy, Assoc.) Energy barrier for complex formation.Desolvation energy of guest and cavity, conformational changes.
Eₐ,ₑ (Activation Energy, Dissoc.) Energy barrier for complex dissociation.Depth of the guest's inclusion, strength and number of interactions.

This table describes the key kinetic parameters for inclusion complexation, based on general principles of cyclodextrin kinetics. mdpi.comyoutube.com

The physicochemical properties of the guest molecule significantly influence the kinetics of inclusion with HP-γ-CD.

Size and Shape: The guest must have dimensions compatible with the HP-γ-CD cavity. A guest that is too large may face significant steric hindrance at the cavity rim, leading to a slower association rate (lower kₐ). A guest that fits snugly within the cavity, maximizing contact and favorable interactions, will likely have a slower dissociation rate (lower kₑ).

Hydrophobicity: Highly hydrophobic guests tend to form more stable complexes to minimize their contact with water. This stability is often reflected in a slower dissociation rate.

Flexibility: The conformational flexibility of the guest can play a role. A flexible molecule may need to adopt a specific conformation to enter the cavity, which could affect the activation energy of association. Conversely, the ability to form multiple favorable interactions within the cavity can lead to a more stable complex and a slower dissociation.

Charge and Polarity: The presence of charged or polar groups on the guest molecule influences its interaction with the solvent and the cyclodextrin. The hydroxypropyl groups on HP-γ-CD add to the hydrophilicity of the exterior and rim, potentially interacting with polar guest moieties and influencing both association and dissociation kinetics. The degree of compensation in enthalpy-entropy phenomena has been linked to the hydrophilicity or hydrophobicity of the guest's desolvated surface, which in turn would affect the kinetic rates. wikipedia.org

Research Applications of Hydroxypropyl Gamma Cyclodextrin Based Systems Excluding Clinical Human Trials

Advanced Drug Delivery Systems (Research Formulations, In Vitro/Ex Vivo Studies)

Hydroxypropyl-gamma-cyclodextrin (HPγCD) is a chemically modified derivative of gamma-cyclodextrin (B1674603), an eight-membered cyclic oligosaccharide. This modification enhances its aqueous solubility and toxicological profile, making it a valuable excipient in pharmaceutical research. chemicalbook.comnih.gov Its larger cavity size compared to alpha- and beta-cyclodextrins allows it to form inclusion complexes with a wider range of drug molecules, particularly larger and more lipophilic ones. nih.gov This capability is leveraged in advanced drug delivery systems to improve the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govmdpi.com Research in this area, excluding clinical human trials, focuses on developing and evaluating novel formulations in laboratory settings (in vitro) and using isolated tissues (ex vivo).

HPγCD-based systems are investigated for various administration routes, including oral, ocular, and transdermal delivery. mdpi.comnbinno.com The primary goals of these research formulations are to enhance drug solubility, control the release of the drug, and improve its permeation across biological barriers. nih.gov For instance, the formation of an inclusion complex with HPγCD can shield a drug from degradation, thereby increasing its stability. nbinno.com

In vitro and ex vivo studies are crucial for characterizing the performance of these advanced drug delivery systems. These studies allow researchers to assess parameters like drug loading efficiency, release kinetics, and permeation enhancement without the complexities of in vivo animal models at the initial stages. nih.gov For example, nanogels composed of crosslinked HPγCD have been synthesized and studied for their drug loading and release properties. researchgate.net These systems combine the inclusion capabilities of cyclodextrins with the sustained release properties of hydrogels. nih.gov

Enhancement of Drug Solubility and Dissolution Rate (In Vitro)

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many drug candidates, which can limit their dissolution rate and subsequent bioavailability. icyclodextrin.commdpi.com this compound (HPγCD) is extensively investigated in vitro for its ability to overcome this limitation by forming water-soluble inclusion complexes with hydrophobic drug molecules. nbinno.comzh-cyclodextrin.com

The mechanism of solubility enhancement involves the encapsulation of the non-polar drug molecule, or a part of it, within the hydrophobic inner cavity of the HPγCD molecule. The hydrophilic outer surface of the cyclodextrin (B1172386) then interacts with water, effectively bringing the drug into the solution. nih.gov This process is a dynamic equilibrium between the free drug, free cyclodextrin, and the drug-cyclodextrin complex. mdpi.com

Phase-solubility studies are a common in vitro method used to quantify the effect of HPγCD on drug solubility. These studies typically show a linear increase in drug solubility with increasing concentrations of HPγCD, characteristic of an AL-type phase-solubility diagram. This indicates the formation of a 1:1 stoichiometric complex in the solution. mdpi.com For example, the solubility of prednisolone (B192156) has been shown to increase linearly with increasing concentrations of HPγCD. mdpi.com

The formation of these inclusion complexes not only increases the equilibrium solubility but also enhances the dissolution rate of the drug. asianpubs.org When a solid drug-HPγCD complex is introduced into an aqueous medium, the hydrophilic cyclodextrin facilitates the rapid release of the drug molecules into the solution. This is because the complex can dissolve more readily than the crystalline drug alone. nih.gov

In vitro dissolution studies , often performed using standard pharmacopeial apparatus, demonstrate this enhanced dissolution rate. For instance, the dissolution rate of rosuvastatin (B1679574) calcium was significantly improved when complexed with a cyclodextrin derivative. saspublishers.com This rapid dissolution is a critical factor for drugs that require fast onset of action or for those whose absorption is limited by their dissolution rate.

Drug InvestigatedCyclodextrin UsedMethod of ComplexationKey Finding
PrednisoloneHydroxypropyl-γ-cyclodextrinNot specifiedLinear increase in solubility with increasing cyclodextrin concentration (AL-type phase-solubility diagram). mdpi.com
Rosuvastatin calciumHydroxypropyl-β-cyclodextrinMicrowave irradiationThree-fold enhancement in dissolution rate. saspublishers.com
EtoricoxibHydroxypropyl-β-cyclodextrinKneading411-fold increase in dissolution rate constant (K1) at a 1:9 drug-to-cyclodextrin ratio. asianpubs.org
FenofibrateHydroxypropyl-β-cyclodextrinKneadingSignificant increase in dissolution rate and solubility. nih.gov
DexibuprofenHydroxypropyl-β-cyclodextrinKneadingSignificant increase in solubility and drug release. mdpi.com

Controlled and Sustained Release Formulations (In Vitro, Ex Vivo)

Beyond enhancing solubility, this compound (HPγCD) is also utilized in the design of controlled and sustained-release drug delivery systems. These formulations aim to maintain a therapeutic drug concentration for an extended period, reduce dosing frequency, and minimize side effects. In vitro and ex vivo studies are fundamental in evaluating the release kinetics of these systems.

The mechanism of controlled release often involves the incorporation of the drug-HPγCD complex into a larger carrier system, such as a hydrogel, nanoparticle, or microsphere. nih.govnih.gov The release of the drug from these formulations is then governed by the dissociation of the inclusion complex and the diffusion of the drug through the carrier matrix.

For example, γ-CD nanogels crosslinked with HPγCD have been shown to prolong the retention of dexamethasone (B1670325) in ocular therapy research, indicating a sustained release profile. nih.gov Similarly, flurbiprofen-loaded cyclodextrin nanogels incorporated into a hydrogel matrix facilitated sustained drug release for up to 48 hours in an in vitro setting. nih.gov

In vitro release studies are typically conducted using methods like the dialysis bag technique or by placing the formulation in a dissolution apparatus and periodically sampling the release medium. The data obtained is then fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism. A study on flurbiprofen-loaded nanospheres showed that the presence of a cyclodextrin derivative resulted in a more sustained release of the drug by reducing the initial burst effect. dovepress.com

Ex vivo studies , which use excised biological tissues such as porcine cornea, can provide a more realistic assessment of the formulation's performance. mdpi.com For instance, the permeability of prednisolone from a cyclodextrin-containing formulation was evaluated using an ex vivo porcine cornea model. nih.govnih.gov The inclusion of a mucoadhesive biopolymer in these formulations was found to decrease the permeability, suggesting a more prolonged retention and sustained release at the site of application. nih.govnih.gov

Formulation TypeDrugKey In Vitro/Ex Vivo Finding
NanogelsDexamethasoneProlonged drug retention. nih.gov
Nanogels in HydrogelFlurbiprofenSustained release for 48 hours. nih.gov
NanospheresFlurbiprofenReduced burst effect and more sustained release. dovepress.comnih.gov
Mucoadhesive Eye DropsPrednisoloneDecreased permeability in an ex vivo cornea model, indicating prolonged retention. nih.govnih.gov

Applications in Material Science and Nanotechnology

The utility of this compound (HP-γ-CD) extends beyond drug delivery into the realms of material science and nanotechnology, where its unique molecular recognition and self-assembly properties are harnessed to create novel functional materials.

HP-γ-CD can be integrated with various nanomaterials to create hybrid systems with enhanced properties and functionalities.

Gold Nanoparticles: HP-γ-CD can be used to functionalize the surface of gold nanoparticles (AuNPs). This combination leverages the optical and electronic properties of AuNPs with the host-guest chemistry of the cyclodextrin. The cyclodextrin coating can improve the stability and biocompatibility of the AuNPs and provide a means to load drug molecules onto the nanoparticle surface through inclusion complexation. scirp.orgcyclodextrinnews.com For example, the inclusion of ibuprofen (B1674241) into HP-γ-CD has been studied to form amorphous and homogenous drug/polymer complexes. scirp.org

Mesoporous Silica (B1680970): While specific research on HP-γ-CD with mesoporous silica is less common, the general principle involves using cyclodextrins as "gatekeepers" on the surface of porous silica nanoparticles. The cyclodextrin molecules can be attached to the surface and act as caps, trapping guest molecules within the pores. The release of the guest can then be triggered by a specific stimulus that removes the cyclodextrin cap.

Graphene Oxide: Graphene oxide (GO) sheets, with their large surface area, can be functionalized with cyclodextrins. In one study, GO was functionalized with γ-cyclodextrin to create a nanocarrier for the anticancer drug SN38. This functionalization increased the solubility of the drug. semnan.ac.ir The cyclodextrin moiety on the GO surface can enhance the loading of aromatic drug molecules through host-guest interactions.

The incorporation of HP-γ-CD into materials can impart them with tunable properties, where the material's behavior can be controlled in response to external stimuli. The ability of HP-γ-CD to form inclusion complexes is central to this functionality. For example, by cross-linking HP-γ-CD, it is possible to form long-chain polymers that can be used in supramolecular chemistry to create materials with specific recognition capabilities. alfachemic.com The unique structural characteristics of HP-γ-CD allow for its functionalization with various substituents to construct novel systems such as polymers and hydrogels with tailored properties for biomedical applications. frontiersin.org

HP-γ-CD plays a significant role in supramolecular chemistry, which involves the spontaneous association of molecules into larger, well-defined structures. The host-guest interactions provided by HP-γ-CD are a key driving force in these self-assembly processes. It is considered a very useful chemical in supramolecular chemistry due to its ability to encapsulate larger molecules and to be cross-linked into polymers. alfachemic.comicyclodextrin.com The molecular recognition between HP-γ-CD and guest molecules can be used to direct the assembly of complex architectures, such as nanorods, nanotubes, and vesicles. These self-assembled systems have potential applications in areas such as sensing, catalysis, and the development of smart materials. The larger cavity of γ-cyclodextrin and its derivatives like HP-γ-CD allows for the inclusion of larger guest molecules, which can be a critical factor in the design of specific supramolecular systems. nih.gov

Applications in Analytical Chemistry and Molecular Recognition

This compound (HP-γ-CD) is utilized in various fields of analytical chemistry due to its capacity for molecular recognition and the formation of reversible inclusion complexes with a wide range of analytes. acs.org Its distinctively large cavity size, compared to alpha- and beta-cyclodextrins, combined with the enhanced water solubility conferred by the hydroxypropyl groups, makes it a valuable tool for improving selectivity, sensitivity, and separation efficiency in numerous analytical techniques. acs.orgalfachemic.com

Chiral Separations (e.g., HPLC, CE)

The ability of HP-γ-CD to form diastereomeric complexes with enantiomers makes it an effective chiral selector in separation sciences. chromatographyonline.com It is particularly useful in Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) for the resolution of racemic mixtures.

In capillary electrophoresis, HP-γ-CD is often added to the background electrolyte to achieve enantioseparation. chromatographyonline.com The differential interaction between the enantiomers and the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. For instance, a dual cyclodextrin system employing both Hydroxypropyl-β-CD (HP-β-CD) and HP-γ-CD has been successfully used to separate all four stereoisomers of tapentadol, a centrally acting analgesic. In this system, HP-γ-CD was specifically responsible for resolving the S,S- and R,R-enantiomers. nih.gov

In a notable application, a novel HP-γ-CD functionalized monolithic capillary column was prepared for chiral separation in capillary electrochromatography. nih.gov This column demonstrated effective enantiomer separation for several chiral drugs, achieving baseline separation for some. nih.gov The results highlight its potential as a robust chiral stationary phase.

Table 1: Enantiomeric Separation of Chiral Drugs Using an HP-γ-CD Functionalized Monolithic Column

Chiral DrugAchieved SeparationResolution (Rs)
PindololBaseline separated1.62 nih.gov
ClorprenalineBaseline separated1.73 nih.gov
TropicamideBaseline separated1.55 nih.gov
TulobuterolPartial separationN/A
ClenbuterolPartial separationN/A
PropranololPartial separationN/A

Enhancement of Detection Sensitivity in Spectroscopic Methods

HP-γ-CD can significantly enhance the detection sensitivity of various spectroscopic methods, primarily through the formation of host-guest inclusion complexes. When an analyte molecule (guest) is encapsulated within the hydrophobic cavity of the HP-γ-CD (host), its physicochemical properties can be altered, leading to changes in its spectroscopic signals.

This is particularly evident in fluorescence spectroscopy. The encapsulation of a fluorescent guest molecule within the cyclodextrin cavity provides a more rigid and protected microenvironment, shielding it from non-radiative decay processes and quenching effects from the bulk solution. mdpi.com This often results in a substantial increase in fluorescence emission intensity. mdpi.com For example, studies on the interaction between polyaromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and anthracene (B1667546) with HP-γ-CD have demonstrated a marked enhancement in fluorescence emissions upon complex formation. mdpi.com

Similarly, the spectral properties of the hydrophilic coumarin (B35378) dye 7-(diethylamino)-coumarin-3-carboxylic acid (7-DCCA) were shown to be modulated in the presence of HP-γ-CD. The formation of a 1:2 complex between 7-DCCA and the cyclodextrin was confirmed through various spectroscopic techniques, including steady-state absorption, fluorescence, and time-resolved fluorescence emission spectroscopy. chemicalbook.com The significant modulation of the dye's emission properties indicated the formation of a supramolecular complex, which can be harnessed for enhanced detection. chemicalbook.com

Development of Analytical Sensors

The molecular recognition capabilities of cyclodextrins are fundamental to their application in the development of chemical and electrochemical sensors. nih.govnih.gov By immobilizing HP-γ-CD onto a sensor's surface, a recognition layer is created that can selectively bind and trap target analytes. nih.gov This host-guest interaction confines the analyte near the electrode or sensing surface, facilitating more sensitive and selective detection. nih.gov

In electrochemical sensors, this selective binding can trigger a measurable electrical response. The noncovalent binding is strong enough to capture the analyte but sufficiently weak to allow for electron transfer and the subsequent oxidation or reduction of the analyte at the electrode surface. nih.gov

Optical sensors often utilize chromophore- or fluorophore-tagged cyclodextrins. acs.orgnih.gov The sensing mechanism relies on the displacement of the appended dye from the cyclodextrin cavity by a target analyte. This displacement alters the microenvironment of the chromophore/fluorophore, causing a detectable change in the fluorescence or absorption spectrum. These sensors are selective for analytes that have a higher binding affinity for the HP-γ-CD cavity than the appended dye. acs.org

Sample Preparation and Purification Methodologies

The ability of HP-γ-CD to form stable, water-soluble inclusion complexes is advantageous in sample preparation and purification. It can be used to selectively extract or isolate target compounds from complex matrices, enhance the solubility of poorly soluble analytes, and mask interfering substances.

While specific applications detailing HP-γ-CD in standardized methods like solid-phase extraction are emerging, the underlying principles are well-established. For example, gamma-cyclodextrin itself is purified through a process involving precipitation with a complexant, followed by chromatographic separation. google.com This same principle of selective complexation can be applied in reverse, where immobilized or solution-phase HP-γ-CD acts as a selective agent to capture, concentrate, or purify other molecules from a mixture. Its high water solubility and resistance to crystallization make it a suitable candidate for these applications. alfachemic.comgoogle.com

Applications in Biotechnology and Biocatalysis (Excluding Direct Clinical Use)

In biotechnology, HP-γ-CD is explored for its ability to interact with biological macromolecules, particularly enzymes, and to modulate their activity and stability.

Modulation of Enzyme Activity (e.g., α-Amylase Degradation Studies)

The interaction of cyclodextrins with enzymes is a critical area of research. In vitro studies have investigated the degradation of various cyclodextrins by α-amylase, an enzyme present in the digestive tract. nih.govresearchgate.net These studies are crucial for understanding the biopharmaceutical behavior of cyclodextrins.

Research has demonstrated that among several types of cyclodextrins, γ-cyclodextrin and HP-γ-CD can be degraded by α-amylase to a relevant extent, which is not observed for α- and β-cyclodextrins. nih.govresearchgate.net The degradation is measured spectrophotometrically by the formation of reducing sugars, which are the products of the enzymatic hydrolysis of the cyclodextrin ring. nih.gov

Furthermore, the rate of this enzymatic degradation can be modulated by the presence of guest molecules that form inclusion complexes with HP-γ-CD. The stability of the inclusion complex influences the degradation dynamics. For example, the degradation rate of HP-γ-CD by α-amylase was found to be affected by the addition of guest molecules like flurbiprofen, ibuprofen, and benzo[a]pyrene. nih.govresearchgate.net This modulation is correlated with the solubility of the guest and the stability of the complex formed, indicating that complexation can either protect the cyclodextrin ring from enzymatic attack or alter its conformation to be more or less susceptible to hydrolysis. nih.govresearchgate.net

Cell Culture Applications (e.g., Cholesterol Solubilization)

This compound (HP-γ-CD) is utilized in cell culture primarily for its ability to solubilize large, hydrophobic molecules that would otherwise have poor solubility in aqueous culture media. zh-cyclodextrin.com Its larger cavity size compared to beta-cyclodextrins makes it particularly suitable for encapsulating bulky molecules like cholesterol. zh-cyclodextrin.com This property is crucial for various in vitro research applications that require the controlled delivery or removal of cholesterol from cultured cells to study cellular processes.

The primary mechanism of solubilization involves the formation of inclusion complexes. The hydrophobic cholesterol molecule is encapsulated within the lipophilic inner cavity of the HP-γ-CD torus, while the hydrophilic exterior of the cyclodextrin ensures the complex remains soluble in the aqueous environment of the cell culture medium. This allows for the creation of stable, aqueous solutions of cholesterol for experimental use.

In the context of research on lysosomal storage disorders such as Niemann-Pick type C (NPC) disease, HP-γ-CD's ability to solubilize and transport cholesterol is a key area of investigation. nih.gov In cell culture models of NPC, which are characterized by the accumulation of unesterified cholesterol in lysosomes, HP-γ-CD is used to study the dynamics of cholesterol trafficking and clearance. nih.govresearchgate.net Researchers have used HP-γ-CD in cultures of NPC1-deficient Chinese hamster ovary (CHO) cells and patient-derived fibroblasts to investigate its efficacy in restoring cholesterol balance. nih.govnih.gov The compound acts as both a "shuttle" and a "sink" for cholesterol, enhancing its flux between cellular membranes and extracellular acceptors. nih.gov

Below is a table summarizing the application of HP-γ-CD in solubilizing cholesterol for cell culture research.

Application AreaCell Type ExamplePurpose of Cholesterol SolubilizationResearch Finding
General Cell Culture VariousPreparation of cholesterol-enriched or cholesterol-depleted mediaEnables the study of cholesterol's role in membrane structure, signal transduction, and other cellular functions.
Niemann-Pick Type C (NPC) Disease Research NPC1 patient-derived fibroblastsTo study the clearance of accumulated lysosomal cholesterolHP-γ-CD alleviates cholesterol accumulation in NPC1-deficient cells. nih.govresearchgate.net
Niemann-Pick Type C (NPC) Disease Research Npc1-null Chinese hamster ovary (CHO) cellsTo restore cholesterol homeostasisHP-γ-CD helps restore cholesterol balance in cellular models of NPC disease. nih.gov

Research on Cellular Pathways and Homeostasis (e.g., Lysosomal Dynamics, Autophagy in Disease Models)

This compound has been instrumental in non-clinical research focused on elucidating its effects on fundamental cellular pathways, particularly in the context of disease models. Studies using patient-derived cells have revealed that HP-γ-CD's therapeutic effects extend beyond simple cholesterol sequestration, actively modulating key cellular homeostatic mechanisms such as lysosomal function and autophagy.

A significant body of this research has been conducted using fibroblasts from patients with Niemann-Pick type C (NPC) disease, a neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of cholesterol and other lipids in lysosomes. nih.gov In these cellular models, HP-γ-CD has been shown to restore cellular homeostasis by enhancing lysosomal dynamics and functions. nih.govresearchgate.net

Furthermore, research has demonstrated that HP-γ-CD treatment increases the association between lysosomes and the endoplasmic reticulum (ER). nih.govresearchgate.net These lysosome-ER contact sites are believed to serve as important conduits for the transport of cholesterol from the lysosome to the ER, a pathway that is defective in NPC1-deficient cells. nih.govresearchgate.net By promoting these connections, HP-γ-CD helps to bypass the genetic defect and facilitate cholesterol egress from the lysosome. The enhancement of autophagy also plays a role in clearing the accumulated cholesterol. nih.gov

The table below details the research findings on the effects of HP-γ-CD on cellular pathways.

Cellular PathwayDisease ModelKey Research FindingMechanism of Action
Lysosomal Dynamics NPC1-deficient patient fibroblastsEnhances lysosomal functions and restores cellular homeostasis. nih.govInduces activation of TFEB, a master regulator of lysosomal biogenesis. nih.govresearchgate.net
Autophagy NPC1-deficient patient fibroblastsEnhances autophagic activity. nih.govresearchgate.netTFEB activation leads to increased expression of autophagy-related genes. researchgate.net
Inter-organelle Communication NPC1-deficient patient fibroblastsIncreases physical association between lysosomes and the Endoplasmic Reticulum (ER). nih.govFacilitates cholesterol transport from lysosomes to the ER, bypassing the NPC1-defect. nih.govresearchgate.net

Theoretical and Computational Studies of Hydroxypropyl Gamma Cyclodextrin Complexes

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and analyze molecular systems. For HP-γ-CD complexes, these approaches are essential for elucidating the mechanisms of inclusion and for predicting the properties of the resulting supramolecular structures. conicet.gov.ar The primary methods employed include quantum mechanics, molecular dynamics, and hybrid approaches that combine the strengths of both.

Quantum mechanical calculations are used to provide a highly accurate description of the electronic structure and energetics of molecular systems. nih.gov Although computationally intensive, QM methods are invaluable for studying the details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for the stability of HP-γ-CD complexes. nih.gov

Density Functional Theory (DFT): This is a popular QM method for studying cyclodextrin (B1172386) complexes due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to optimize the geometry of host-guest complexes, calculate binding energies, and analyze charge transfer upon complexation. researchgate.net Studies on similar cyclodextrin systems have utilized DFT to investigate complexation energies and thermodynamic data, revealing that the formation of such complexes is a favorable process. researchgate.net

Semiempirical Methods (PM3, PM6, PM7): These methods are less computationally demanding than DFT and can be applied to larger systems or for initial explorations of the potential energy surface. researchgate.net Methods like PM3 and PM6 have been successfully used to find low-energy minima for cyclodextrin inclusion complexes before refining the calculations with more accurate methods like DFT. researchgate.netnih.gov For instance, the PM3 method has been employed to determine the initial optimized geometries and energetics of guest molecules complexed with hydroxypropylated cyclodextrins, revealing that the inclusion process is thermodynamically favorable. researchgate.net While semi-empirical methods were more common in earlier studies, they have been increasingly superseded by DFT, especially with the inclusion of dispersion corrections that are vital for accurately describing non-covalent interactions. nih.gov

MethodApplication in Cyclodextrin Complex StudiesKey Findings & Insights
DFT (e.g., BLYP-D4, M06-2X) Geometry optimization, calculation of complexation energies, analysis of non-covalent interactions, thermodynamic data calculation. researchgate.netresearchgate.netProvides accurate binding energies and confirms the thermodynamic favorability of complex formation. Helps identify the main stabilizing forces (e.g., van der Waals interactions). researchgate.net
Semiempirical (PM3, PM6, PM7) Initial geometry optimization of large systems, screening of multiple guest orientations, preliminary energy calculations. researchgate.netnih.govEfficiently identifies plausible low-energy conformations for further analysis with higher-level methods. Useful for studying the overall inclusion process. researchgate.net

Molecular dynamics simulation is the most widely used theoretical method to analyze the properties and structure of hydroxypropyl-cyclodextrin complexes. mdpi.com MD simulations model the time-dependent behavior of a molecular system, providing detailed information about the conformational dynamics of the host and guest, the role of solvent, and the pathways of complex formation. nih.gov

In all-atom MD simulations, every atom in the system (HP-γ-CD, guest molecule, and solvent) is explicitly represented. chemrxiv.org This level of detail allows for a realistic depiction of the molecular interactions and dynamics. These simulations are used to assess the stability of inclusion complexes over time, investigate the conformational flexibility of the hydroxypropyl groups, and determine the preferred orientation of the guest molecule within the cyclodextrin cavity. chemrxiv.orgresearchgate.netmdpi.com For example, MD simulations have been used to monitor the stability of complexes by calculating the root-mean-square deviation (RMSD) over simulation time, confirming that guest molecules can remain stably encapsulated within the host cavity. mdpi.com

Steered Molecular Dynamics is a specialized MD technique used to explore the mechanical properties of a system by applying an external force to pull a guest molecule out of or into the host cavity. mdpi.com This method provides insights into the energy barriers and pathways of association and dissociation. SMD simulations can generate a potential of mean force (PMF) profile, which describes the free energy changes as the guest molecule moves along a defined path relative to the HP-γ-CD cavity. This approach has been used to reveal different binding modes and the energetics of inclusion for guest molecules within various cyclodextrins. mdpi.com

The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. mdpi.com Standard force fields often require modification or re-parameterization for modified cyclodextrins like HP-γ-CD to accurately account for the unique structural and chemical properties of the hydroxypropyl substituents.

Several force fields are commonly used and adapted for cyclodextrin simulations:

GLYCAM06: This force field is specifically designed for carbohydrates and is often used for the glucopyranose units of cyclodextrins. Researchers have developed GLYCAM06-compatible parameters to treat all possible isomers of hydroxypropyl-β-cyclodextrin, an approach that is also applicable to HP-γ-CD. researchgate.netchemrxiv.orgchemrxiv.org

CHARMM and AMBER: General force fields like CHARMM (e.g., CHARMM36) and AMBER are also widely used. mdpi.comacs.org Often, parameters for the hydroxypropyl groups are generated by analogy using tools like the CHARMM General Force Field (CGenFF) program. nih.gov

Custom Force Fields (e.g., ADD): To improve accuracy, new parameter sets are sometimes developed. For instance, an "ADD" force field was created that showed an improved prediction of the self-association and water interaction of hydroxypropyl-β-cyclodextrin compared to the original CHARMM36 description. nih.govresearchgate.net Such developments are crucial for realistically simulating the behavior of HP-γ-CD in aqueous environments. acs.org

Force FieldDescriptionCommon Application
GLYCAM06 A specialized force field for carbohydrates. chemrxiv.orgUsed for the core α-glucopyranose structure of cyclodextrins. Requires compatible parameters for the hydroxypropyl groups. researchgate.netchemrxiv.org
CHARMM36 A widely used biomolecular force field. nih.govApplied to simulate cyclodextrin-protein interactions and self-association. Parameters for derivatives are often generated via analogy (e.g., CGenFF). acs.orgnih.gov
AMBER A popular suite of force fields for biomolecular simulation. mdpi.comUsed in conjunction with the Generalized Amber Force Field (GAFF) for guest molecules. mdpi.com
ADD A recently developed force field for sugars and polyols. nih.govresearchgate.netDesigned to better describe sugar-protein and sugar-water interactions, showing improved performance for HP-β-CD. acs.orgnih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a bridge between the accuracy of QM and the efficiency of MM. researchgate.net In this approach, the system is partitioned into two regions. The chemically active center, typically the guest molecule and the interior of the HP-γ-CD cavity, is treated with a high-level QM method. The remainder of the system, including the outer structure of the cyclodextrin and the solvent, is treated with a computationally less expensive MM force field. researchgate.net

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a well-known QM/MM implementation. nih.gov This approach allows for the accurate calculation of complexation energies and reaction pathways in large systems where a full QM treatment would be computationally prohibitive. For example, a two-layered ONIOM scheme using B3LYP for the QM region and a semiempirical method like PM7 for the MM region has been successfully applied to study the energetics and thermodynamics of curcumin (B1669340) inclusion in cyclodextrin derivatives. nih.gov This methodology is directly applicable to investigating the intricate host-guest interactions within HP-γ-CD complexes with high accuracy. nih.gov

Docking Simulations for Host-Guest Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a "guest" molecule when it binds to a "host" molecule, such as HP-γ-CD, to form a stable complex. This method is instrumental in identifying the most likely binding modes and estimating the strength of the interaction, often quantified as a binding energy or score.

The process involves placing the guest molecule in various positions and orientations within the host's cavity and then using a scoring function to evaluate the fitness of each pose. These scoring functions approximate the binding free energy of the complex by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For instance, in studies involving ginsenoside Re and various cyclodextrins, including γ-CD, a semi-flexible docking method was employed where the guest molecule was treated as flexible while the host was kept rigid. The Lamarckian Genetic Algorithm was used for conformational searches, and the binding energy was calculated to determine the stability of the resulting complex. It was found that the complex with γ-CD was the most stable, which was consistent with experimental phase solubility studies nih.gov.

Molecular docking can provide a rapid and efficient way to screen potential guest molecules and to gain initial insights into the geometry of the inclusion complex. However, it is a simplified model that often does not account for the flexibility of the host molecule or the presence of solvent, which can be crucial for accurately describing the dynamics of cyclodextrin complexation.

Free Energy Calculations

To obtain a more accurate and quantitative understanding of the binding process, more rigorous computational methods are employed to calculate the binding free energy of the host-guest complex. These calculations provide a thermodynamic measure of the affinity between the host and guest molecules. The end-point methods, such as MM/PBSA and MM/GBSA, are popular approaches for estimating the free energy of binding for molecular complexes nih.govresearchgate.net. These methods combine molecular mechanics energy with continuum solvation models and are considered to be intermediate in accuracy and computational cost between empirical scoring functions and more rigorous alchemical perturbation methods nih.gov.

MM/GBSA and MM/PBSA Methods

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely used "end-point" methods to estimate the free energy of binding of a ligand to a receptor from a set of molecular dynamics simulation snapshots nih.govresearchgate.netnih.gov. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual host and guest molecules.

The total free energy for each species is typically calculated as follows:

Molecular Mechanics Energy (ΔEMM) : This term includes the internal energy of the molecule (bond, angle, and dihedral energies) as well as the intermolecular van der Waals and electrostatic interactions nih.gov.

Solvation Free Energy (ΔGsolv) : This is the energy required to transfer the molecule from a vacuum to the solvent. It is composed of a polar and a non-polar component.

The polar component (ΔGpol) is calculated using either the Poisson-Boltzmann (PB) or the Generalized Born (GB) model, which treats the solvent as a continuous medium with a specific dielectric constant nih.gov.

The non-polar component (ΔGnp) is typically estimated from the solvent-accessible surface area (SASA) nih.gov.

Entropic Contribution (-TΔS) : This term accounts for the change in conformational entropy upon binding. It is often the most challenging component to calculate accurately and is sometimes omitted, with the assumption that the relative binding energies of similar ligands will be dominated by the other terms.

While these methods are computationally less expensive than alchemical free energy calculations, their accuracy can be system-dependent and influenced by the simulation protocol and parameters used nih.govaau.dk.

Table 1: Energy Components in MM/PBSA and MM/GBSA Calculations
Energy ComponentDescriptionCalculation Method
ΔEMM (Molecular Mechanics Energy)Sum of internal, electrostatic, and van der Waals energies.Calculated from the force field.
ΔGsolv (Solvation Free Energy)Energy of transferring the solute from vacuum to solvent.Composed of polar and non-polar contributions.
ΔGpol (Polar Solvation Energy)Electrostatic contribution to solvation.Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
ΔGnp (Non-polar Solvation Energy)Contribution of cavity formation and van der Waals interactions with the solvent.Often estimated from the Solvent-Accessible Surface Area (SASA).
-TΔS (Entropic Contribution)Change in conformational entropy upon binding.Often estimated by normal-mode analysis, though computationally demanding and sometimes neglected.

QM-GBSA/PBSA Approaches

To improve the accuracy of free energy calculations, particularly the electronic energy component, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be combined with the GBSA or PBSA solvation models. In these QM-GBSA/PBSA methods, the region of primary interest, such as the guest molecule and the immediate surrounding atoms of the HP-γ-CD cavity, is treated with a more accurate quantum mechanical method, while the rest of the system is described by a classical molecular mechanics force field.

This approach can provide a more accurate description of electronic effects such as polarization and charge transfer, which may not be fully captured by classical force fields. However, the use of QM calculations can also introduce inconsistencies with the force field used for the molecular dynamics simulations and significantly increases the computational cost nih.gov. Studies have shown that the performance of QM/MM-PBSA can be system-dependent, with some studies reporting improved accuracy while others have found that it can sometimes worsen the results compared to standard MM/PBSA nih.gov.

Insights from Computational Studies

Computational studies have provided valuable insights into the molecular-level details of guest inclusion within the HP-γ-CD cavity. These studies help to elucidate the driving forces behind complex formation and the structural adaptations that occur upon binding.

Guest Orientation and Fit within the Cavity

The orientation of the guest molecule within the HP-γ-CD cavity is determined by a combination of factors, including the size and shape complementarity between the host and guest, as well as the nature of the intermolecular interactions. The hydrophobic interior of the cyclodextrin cavity provides a favorable environment for nonpolar guest molecules or nonpolar parts of guest molecules oatext.comzh-cyclodextrins.com.

Computational studies can map the potential energy surface of the guest molecule within the cavity, revealing the most stable orientations. These studies often show that the binding is driven by hydrophobic interactions and van der Waals forces between the guest and the inner walls of the cyclodextrin cavity oatext.com. The specific geometry of the complex, including how deeply the guest penetrates the cavity and which part of the guest molecule is oriented towards the wider or narrower rim, is a key determinant of the stability of the inclusion complex mdpi.com. The larger cavity of γ-CD compared to α- and β-CDs allows it to accommodate larger guest molecules nih.govacs.org.

Table 2: Driving Forces and Structural Aspects of Guest Inclusion
FactorDescriptionRelevance to HP-γ-CD Complexes
Hydrophobic InteractionsThe tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules.A primary driving force for the inclusion of nonpolar guests into the hydrophobic cavity of HP-γ-CD.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute significantly to the stabilization of the guest within the cavity.
Hydrogen BondingElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Can form between the guest and the hydroxyl groups on the rims of the HP-γ-CD, influencing orientation and stability.
Size and Shape ComplementarityThe geometric fit between the guest molecule and the host cavity.Crucial for the formation of a stable inclusion complex; the larger cavity of γ-CD accommodates larger guests. nih.govacs.org
Release of High-Energy WaterThe displacement of water molecules from the cyclodextrin cavity upon guest inclusion.This process is often entropically and enthalpically favorable, contributing to the overall stability of the complex. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The formation and stability of complexes between hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) and guest molecules are governed by a delicate balance of non-covalent intermolecular interactions. mdpi.com Computational studies have been instrumental in dissecting these forces, revealing that the primary drivers for complexation are hydrophobic interactions, van der Waals forces, and hydrogen bonding. mdpi.comalfachemic.com

The interplay of these forces is crucial. The encapsulation process is often initiated by the hydrophobic effect, where the unfavorable interaction between the non-polar guest and the surrounding water molecules drives the guest into the cyclodextrin cavity. Once inside, van der Waals forces and, where possible, hydrogen bonds, work in concert to stabilize the resulting supramolecular assembly. mdpi.com

Key Intermolecular Interactions in HP-γ-CD Complexation

Interaction TypeDescriptionRole in Complexation
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules arising from transient electric dipoles.Primary stabilizing force within the hydrophobic cavity, dependent on the geometric fit between host and guest.
Hydrogen BondingAn attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom.Provides specificity and additional stability, primarily occurring at the rims of the cyclodextrin with suitable guest molecules. d-nb.info
Hydrophobic InteractionsThe tendency of non-polar substances to aggregate in aqueous solution and exclude water molecules.A primary driving force for the guest molecule to enter the less polar cyclodextrin cavity from the aqueous environment.

Water Dynamics and Displacement within the Cavity

The cavity of gamma-cyclodextrin (B1674603) (γ-CD), and by extension HP-γ-CD, is not empty in an aqueous solution but is occupied by water molecules. These cavity-bound water molecules have distinct properties compared to those in the bulk solvent. nih.govacs.org Molecular dynamics simulations have revealed that these water molecules are energetically frustrated, or "high-energy," because they cannot form the same number of hydrogen bonds as they would in the bulk phase. nih.govacs.org

Computational studies have quantified the number of water molecules typically found within the γ-CD cavity. Atomistic molecular dynamics simulations indicate a maximum occupancy of 14 water molecules. nih.govacs.org Thermogravimetric analysis of hydrated γ-CD suggests that approximately 8.8 of these water molecules are located within the cavity. mdpi.com The dynamics of these water molecules are also significantly different from bulk water; their translational and rotational motions are restricted, and the tetrahedral ordering is disrupted. researchgate.net However, this confinement also leads to an increase in their orientational degree of freedom compared to bulk water. nih.gov

The process of inclusion complexation can therefore be viewed as a competition between the guest molecule and water molecules for the binding site within the cyclodextrin cavity. The successful encapsulation of a guest is contingent on the guest having more favorable interactions with the cavity than the water molecules it displaces.

Properties of Water within the γ-Cyclodextrin Cavity vs. Bulk Water

PropertyCavity Water (γ-CD)Bulk WaterReference
Maximum Occupancy~14 moleculesN/A nih.govacs.org
Average Hydrogen Bonds2.23.6 acs.org
Tetrahedral Order Parameter0.210.64 nih.gov
Energetic StateHigh-energy, energetically frustratedLow-energy, stable nih.gov
DynamicsRestricted translational and rotational motionFree motion researchgate.net

Prediction of Binding Affinities and Complex Stability

The accurate prediction of binding affinities and the stability of host-guest complexes is a significant challenge in molecular modeling. nih.gov For HP-γ-CD complexes, various computational methods are employed to estimate the binding free energy (ΔG), which determines the stability of the complex. These methods range from molecular docking and molecular mechanics to more rigorous quantum mechanics calculations and free-energy simulations.

One common approach is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which is used to post-process molecular dynamics simulation trajectories to obtain free energies of binding. chemrxiv.org This method calculates the binding energy by combining molecular mechanics energy terms with a continuum solvation model. While computationally less expensive than other methods, its accuracy can be system-dependent. chemrxiv.org

Theoretical studies aim to calculate the stability constant (K), which is directly related to the binding free energy. For example, affinity capillary electrophoresis has been used to determine stability constants for bile salt complexation with gamma-cyclodextrins, with values ranging from 2 x 10³ to 8 x 10⁴ M⁻¹. chemicalbook.com In another study, the apparent formation constant (log K) for a bupropion/HP-γ-CD complex was determined to be 3.54, indicating a strong tendency for the drug to enter the cavity. researchgate.net

Computational predictions are often compared with experimental data to validate the theoretical models. For instance, studies on methylprednisolone (B1676475) complexation with different cyclodextrins showed that the experimentally determined order of complex formation constants (γ-CD > HP-γ-CD > HP-β-CD) could be rationalized through molecular modeling. chemicalbook.com However, discrepancies can arise. The calculated binding free energies for a set of β-CD host-guest complexes ranged from 1.21 to -4.65 kcal/mol, which were in reasonable but not perfect agreement with experimental values that ranged from -0.57 to -5.2 kcal/mol. nih.gov These differences highlight the complexities of accurately modeling solvation effects, conformational changes, and entropic contributions, all of which are critical for the precise prediction of complex stability. nih.gov

Examples of Determined Stability/Formation Constants for γ-CD and HP-γ-CD Complexes

Guest Molecule(s)CyclodextrinMethodStability Constant (K)Reference
Bile Saltsγ-CD & HP-γ-CDAffinity Capillary Electrophoresis2 x 10³ to 8 x 10⁴ M⁻¹ chemicalbook.com
BupropionHP-γ-CDSpectroscopylog K = 3.54 (K ≈ 3467 M⁻¹) researchgate.net
Onco AHP-γ-CDIsothermal Titration Calorimetry3175 M⁻¹ d-nb.info
MethylprednisoloneHP-γ-CDPhase Solubility AnalysisLower than native γ-CD chemicalbook.com

Future Research Directions and Unexplored Avenues

Novel Synthesis and Functionalization Techniques

The current synthesis of HP-γ-CD results in a complex mixture of isomers with varying degrees of substitution, which can impact its performance. researchgate.net Future research is increasingly focused on developing more controlled and efficient synthesis methods to produce HP-γ-CD with defined and uniform characteristics.

A promising approach involves the use of quaternary ammonium (B1175870) ionic liquids in the synthesis process. This method has been shown to increase the solubility of gamma-cyclodextrin (B1674603) and shorten the reaction time, leading to a higher yield of HP-γ-CD. google.com Further exploration of different catalysts, such as sodium acetate (B1210297) or potassium acetate, in combination with ionic liquids could optimize this process. google.com

Another area of interest is the development of novel functionalization techniques to impart new properties to the HP-γ-CD molecule. For instance, the creation of HP-γ-CD functionalized monoliths for chiral separation in capillary electrochromatography represents a significant advancement. nih.gov This "one-pot" strategy, involving the ring-opening reaction between HP-γ-CD and glycidyl (B131873) methacrylate (B99206), opens up possibilities for creating a variety of specialized chromatographic materials. nih.gov

Additionally, the synthesis of new adsorbents by cross-linking HP-γ-CD with agents like epichlorohydrin (B41342) for environmental applications, such as removing dyes from wastewater, is a growing field of research. mdpi.com Investigating different cross-linking agents and polymerization techniques could lead to the development of highly efficient and selective adsorbents for a range of pollutants.

Advanced Characterization of Heterogeneous Systems

The heterogeneous nature of HP-γ-CD, with its mixture of isomers, presents a significant challenge in fully characterizing systems containing this cyclodextrin (B1172386). researchgate.net Future research must focus on employing and developing advanced analytical techniques to gain a more comprehensive understanding of these complex systems.

Techniques like Taylor Dispersion Analysis (TDA) and Dynamic Light Scattering (DLS) are proving to be invaluable in characterizing the aggregation behavior of cyclodextrin-drug complexes. nih.gov The combined use of these methods allows for the measurement of both mass- and z-average hydrodynamic radii, providing a more complete picture of the size and distribution of monomers and aggregates in solution. nih.gov Further application of these techniques to various HP-γ-CD formulations will be crucial for understanding and controlling their behavior.

Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive method for analyzing the complex mixture of homologues and isomers present in industrially produced HP-γ-CD. chemicalbook.com By derivatizing the cyclodextrin mixture, researchers can achieve detailed analysis of its composition, which is essential for quality control and for understanding structure-activity relationships. chemicalbook.com

Microscopy techniques, such as Atomic Force Microscopy (AFM), provide visual evidence for the formation of larger aggregates of inclusion complexes in aqueous solutions. pku.edu.cn Continued use and refinement of these imaging methods will be vital for visualizing the supramolecular structures formed by HP-γ-CD and its guest molecules.

Deeper Understanding of Complexation Mechanisms at the Molecular Level

While the formation of inclusion complexes is the cornerstone of HP-γ-CD's utility, a deeper, molecular-level understanding of these interactions is still needed. Future research will increasingly rely on molecular modeling and simulation to unravel the intricacies of complexation.

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for studying the structural and energetic aspects of guest molecule binding to cyclodextrins. conicet.gov.ar These methods can be used to assess different binding modes and stoichiometries, providing insights that are often difficult to obtain through experimental means alone. conicet.gov.ar For example, studies have used these techniques to investigate the binding of aromatic carboxylic acids to HP-γ-CD. conicet.gov.ar

All-atom molecular dynamics simulations offer a way to investigate the influence of the degree of substitution on the binding energies of inclusion complexes. chemrxiv.org By developing force fields compatible with various isomers of HP-γ-CD, researchers can perform more realistic simulations of inclusion complexes and study the effect of the hydroxypropyl side chains on binding affinity. chemrxiv.orgresearchgate.net

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) provide crucial data to validate and complement computational findings. chemicalbook.com ROESY NMR experiments, for instance, can elucidate the orientation of a guest molecule within the cyclodextrin cavity. chemicalbook.com A combined experimental and theoretical approach will be essential for building a comprehensive picture of complexation mechanisms.

Development of Smart, Responsive Hydroxypropyl-gamma-cyclodextrin Systems

A significant and exciting future direction for HP-γ-CD research is the development of "smart" or stimuli-responsive systems. These systems are designed to release their guest molecules in response to specific environmental triggers, such as changes in pH, temperature, or the presence of specific enzymes. nih.gove3s-conferences.orge3s-conferences.org

The inherent ability of cyclodextrins to form reversible host-guest complexes is a key principle behind these smart systems. e3s-conferences.org By functionalizing HP-γ-CD or the guest molecule with stimuli-responsive groups, researchers can create systems that exhibit controlled and targeted release. e3s-conferences.org

For example, hydrogels incorporating HP-γ-CD complexes are being developed for prolonged drug release. mdpi.comnih.govmdpi.com These hydrogels can be designed to respond to temperature changes, altering their swelling behavior and, consequently, the release rate of the encapsulated compound. mdpi.com The development of nanocomposite smart hydrogels that are responsive to near-infrared (NIR) light and pH further expands the possibilities for on-demand release. e3s-conferences.org

Redox-responsive systems, which release their payload in response to changes in the redox environment, are also a promising area. biomedres.us Given that cancer cells often have a different redox state compared to healthy cells, this approach holds potential for targeted cancer therapy. biomedres.us

Integration with Emerging Technologies in Materials and Analytical Sciences

The unique properties of HP-γ-CD make it an ideal candidate for integration with a variety of emerging technologies, leading to novel materials and analytical tools.

In materials science, the incorporation of HP-γ-CD into nanomaterials and nanostructured coatings is gaining attention. mdpi.com This can enhance the functionality of these materials by allowing for the encapsulation and controlled release of active compounds. For example, the development of HP-β-cyclodextrin-based nanosponges, which are hyper-crosslinked polymers, demonstrates a novel approach to creating carriers for hydrophobic agents. nih.govunito.it

The combination of cellulose (B213188) and cyclodextrins is another promising avenue for creating new materials with applications in pharmaceuticals and sensing devices. frontiersin.org The biocompatibility and tunable properties of cellulose derivatives, combined with the complexation ability of HP-γ-CD, can lead to innovative drug delivery systems and biosensors. frontiersin.org

In analytical sciences, the use of HP-γ-CD in capillary electrochromatography for chiral separations is a prime example of its integration with advanced analytical techniques. nih.gov Further exploration of HP-γ-CD-modified stationary phases could lead to new and improved separation methods for a wide range of molecules.

Exploration of New Research Applications

Beyond its well-established roles, future research will undoubtedly uncover new and unexpected applications for HP-γ-CD.

One emerging area is its potential use in addressing cellular dysfunction. For instance, studies have shown that HP-γ-CD can alleviate cholesterol accumulation in cells deficient in the NPC1 protein, which is associated with Niemann-Pick type C disease. nih.gov It appears to achieve this by enhancing the association between lysosomes and the endoplasmic reticulum and by promoting autophagy. nih.gov Further investigation into these cellular mechanisms could lead to new therapeutic strategies for this and other lysosomal storage disorders.

The synergistic effects observed when mixing HP-γ-CD with native gamma-cyclodextrin suggest another avenue for exploration. chemicalbook.com These mixtures have been shown to have a greater solubilizing effect for certain compounds than either cyclodextrin alone, a phenomenon not observed with other cyclodextrin derivatives. chemicalbook.com Understanding and harnessing this synergy could lead to more efficient formulation strategies.

The application of HP-γ-CD in environmental remediation, specifically for the removal of organic pollutants from water, is another area with significant potential. mdpi.com Its ability to encapsulate hydrophobic pollutants could enhance their removal and degradation. mdpi.com

Addressing Research Gaps and Challenges in Academic Research

Despite the extensive research on HP-γ-CD, several gaps and challenges remain that need to be addressed in future academic studies.

A primary challenge is the inherent heterogeneity of commercially available HP-γ-CD. researchgate.net The presence of a complex mixture of isomers with different degrees and patterns of hydroxypropylation makes it difficult to establish clear structure-activity relationships. researchgate.net A concerted effort to develop and utilize analytical methods that can fully characterize these mixtures is crucial. researchgate.net

Furthermore, a deeper understanding of the aggregation behavior of HP-γ-CD and its complexes is needed. nih.govpku.edu.cn The formation of aggregates can significantly impact the solubility enhancement and other properties of the system. nih.gov

Finally, while molecular modeling is a powerful tool, there is a need for continued development and validation of force fields and computational methods to accurately predict the behavior of HP-γ-CD systems. chemrxiv.orgresearchgate.net Closing the gap between computational predictions and experimental observations will be key to advancing the rational design of HP-γ-CD-based formulations and materials.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for preparing HPγCD inclusion complexes with hydrophobic drugs?

  • Answer : Common methods include solvent evaporation , freeze-drying , and pH shift . For instance, solvent evaporation involves dissolving HPγCD and the drug in a co-solvent (e.g., ethanol/water mixture), followed by solvent removal under reduced pressure. Freeze-drying is preferred for heat-sensitive compounds, while pH shift optimizes solubility for ionizable drugs (e.g., curcumin) . Validation via phase solubility studies (Higuchi-Connors method) and HPLC is critical to confirm complexation efficiency .

Q. How does the degree of substitution (DS) of HPγCD influence drug solubility and stability?

  • Answer : DS (e.g., 0.6 or 4.5 molar substitution) affects cavity accessibility and hydrophilicity. Higher DS typically enhances aqueous solubility but may reduce binding affinity for bulky molecules. For example, DS ~4.5 improves dissolution of triterpenes like oleanolic acid by 10-fold compared to native γ-cyclodextrin . Stability studies under accelerated conditions (40°C/75% RH) are recommended to assess shelf-life .

Q. What analytical techniques are essential for characterizing HPγCD-drug interactions?

  • Answer :

  • HPLC with fluorescence detection : Quantifies drug release and binding efficiency (e.g., detection limits ≤1 µg/mL) .
  • Nuclear Magnetic Resonance (NMR) : Identifies host-guest interaction sites via chemical shift changes .
  • Isothermal Titration Calorimetry (ITC) : Measures binding constants (e.g., Kₐ ~10³–10⁴ M⁻¹ for steroid complexes) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate HPγCD-enhanced drug bioavailability?

  • Answer : Use rodent pharmacokinetic models with oral/intravenous administration. For example:

  • Oral dosing : Compare AUC(0–24h) of free drug vs. HPγCD complex.
  • Toxicology screens : Monitor liver enzymes (ALT/AST) and renal biomarkers, as HPγCD at ≥500 mg/kg/day may elevate transaminases in rodents .
  • Synergy analysis : For multi-drug complexes (e.g., oleanolic + ursolic acid), calculate the Coefficient of Drug Interaction (CDI) to distinguish synergism (CDI <1) from antagonism .

Q. What strategies resolve contradictions in reported solubility data for HPγCD-drug systems?

  • Answer : Discrepancies often arise from variations in DS, pH, or solvent purity. Mitigation steps:

  • Standardize DS : Use HPγCD batches with quantified substitution via MALDI-TOF .
  • Control pH : Adjust to ±1 unit of the drug’s pKa to optimize ionization.
  • Validate methods : Cross-check solubility using orthogonal techniques (e.g., UV-Vis vs. HPLC) .

Q. How do ternary agents (e.g., polymers, acids) enhance HPγCD-based formulations?

  • Answer : Ternary systems (HPγCD + drug + auxiliary agent) improve stability and loading capacity. Examples:

  • L-Tartaric acid : Increases miconazole solubility by 20-fold via pH-dependent cavity modulation .
  • Poloxamers : Reduce aggregation in parenteral formulations .
  • Validation : Use molecular docking simulations to predict ternary interactions and confirm via DSC/TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.